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Core Science & Biosynthesis

Foundational

Literature review on Methyl 4-(3-methylphenyl)-4-oxobutanoate derivatives

An In-Depth Technical Guide for Medicinal Chemistry Applications Executive Summary Methyl 4-(3-methylphenyl)-4-oxobutanoate (also known as methyl -(3-methylbenzoyl)propionate) represents a critical "hub" intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary

Methyl 4-(3-methylphenyl)-4-oxobutanoate (also known as methyl


-(3-methylbenzoyl)propionate) represents a critical "hub" intermediate in organic synthesis and medicinal chemistry. While often overshadowed by its para-substituted isomer (derived directly from toluene), the meta-substituted (3-methyl) variant offers unique steric and electronic profiles essential for fine-tuning lipophilicity (LogP) and metabolic stability in drug candidates.

This guide details the precision synthesis, chemical versatility, and pharmacological applications of this scaffold, specifically focusing on its role as a precursor for bioactive pyridazinones and


-butyrolactones.
Part 1: Structural Significance & Synthetic Access[1]
The Regioselectivity Challenge (Expert Insight)

A common pitfall in the synthesis of this molecule is the assumption that Friedel-Crafts acylation of toluene with succinic anhydride will yield the target. It will not.

  • The Trap: Friedel-Crafts acylation of toluene is highly para-selective, yielding primarily 4-(4-methylphenyl)-4-oxobutanoic acid.

  • The Solution: To access the 3-methylphenyl (meta) isomer with high fidelity, one must employ organometallic coupling or start from 3-methylbenzaldehyde .

The preferred route for high-purity synthesis involves the reaction of diorganocadmium or organozinc reagents with succinic anhydride, or the Stetter reaction. Below is the definitive synthetic logic.

Diagram 1: Precision Synthesis Pathway

This flowchart illustrates the divergence between the "naive" Friedel-Crafts route and the correct organometallic route required for the 3-methyl isomer.

SynthesisPath Start_Toluene Toluene Step_FC Friedel-Crafts (Succinic Anhydride/AlCl3) Start_Toluene->Step_FC Major Pathway Start_Bromide 3-Bromotoluene Step_Grignard 1. Mg, THF 2. CdCl2 (Transmetallation) Start_Bromide->Step_Grignard Product_Para 4-(4-methylphenyl)... (WRONG ISOMER) Step_FC->Product_Para Para-selective Step_Coupling Coupling w/ Succinic Anhydride Step_Grignard->Step_Coupling Organocadmium Rgt Product_Meta_Acid 4-(3-methylphenyl)-4-oxobutanoic acid (Target Acid) Step_Coupling->Product_Meta_Acid Regiospecific Step_Ester MeOH / H2SO4 (Fischer Esterification) Product_Meta_Acid->Step_Ester Final_Ester Methyl 4-(3-methylphenyl)- 4-oxobutanoate Step_Ester->Final_Ester

Caption: Figure 1. Divergent synthetic pathways highlighting the necessity of organometallic routes for the specific 3-methyl isomer.

Part 2: The "Hub" – Chemical Transformations[2]

Once synthesized, Methyl 4-(3-methylphenyl)-4-oxobutanoate serves as a divergent intermediate. Its 1,4-dicarbonyl functionality (masked as a keto-ester) allows for rapid heterocycle formation.

1. The Pyridazinone Gateway (Primary Utility)

Reaction with hydrazine hydrate yields 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one .

  • Mechanism: Nucleophilic attack of hydrazine on the ketone, followed by intramolecular cyclization with the ester and dehydration.

  • Significance: This scaffold is the pharmacophore for a vast class of PDE III inhibitors (cardiotonics) and COX-2 inhibitors.

2. The Butanolide Route

Reduction of the ketone (e.g., NaBH4) followed by acid-catalyzed lactonization yields 5-(3-methylphenyl)dihydrofuran-2(3H)-one .

  • Significance: Precursor to lignan analogs and platelet aggregation inhibitors.

3. The Pyrrolidone Route

Reductive amination with primary amines yields 5-aryl-2-pyrrolidones , relevant in CNS drug discovery (GABA analogs).

Part 3: Medicinal Chemistry Applications[1][3][4][5]

The 3-methylphenyl substituent is not merely a spacer; it modulates the physicochemical properties of the final drug molecule.

Pharmacological TargetApplicationRole of 3-Methyl GroupKey Reference
PDE III (Phosphodiesterase) Cardiotonic / VasodilatorIncreases lipophilicity (LogP) vs. unsubstituted phenyl; avoids rapid para-hydroxylation metabolism.[1, 2]
COX-2 (Cyclooxygenase) Anti-inflammatory / NSAIDProvides steric bulk to fit the hydrophobic side pocket of the COX-2 active site.[3]
Kynurenine-3-hydroxylase NeuroprotectionThe keto-acid/ester motif mimics kynurenine, acting as a competitive inhibitor.[4]
Diagram 2: Pharmacological Divergence

PharmaDivergence Core Methyl 4-(3-methylphenyl)- 4-oxobutanoate Rgt_Hydrazine + N2H4 (Hydrazine) Core->Rgt_Hydrazine Rgt_Red + NaBH4 / H+ Core->Rgt_Red Rgt_Amine + R-NH2 / H2 Core->Rgt_Amine Scaffold_Pyrid 6-(3-methylphenyl)- pyridazin-3(2H)-one Rgt_Hydrazine->Scaffold_Pyrid Scaffold_Lac 5-(3-methylphenyl)- butyrolactone Rgt_Red->Scaffold_Lac Scaffold_Pyr 5-(3-methylphenyl)- pyrrolidin-2-one Rgt_Amine->Scaffold_Pyr Target_Heart Cardiotonic Agents (Levosimendan analogs) Scaffold_Pyrid->Target_Heart Target_Pain NSAIDs (COX-2 Selective) Scaffold_Pyrid->Target_Pain Target_CNS GABAergic Agents Scaffold_Pyr->Target_CNS

Caption: Figure 2. Pharmacological divergence showing the transformation of the keto-ester into key bioactive scaffolds.

Part 4: Detailed Experimental Protocols

These protocols are designed for self-validation. The intermediate acid must be characterized before esterification to ensure regiochemical purity.

Protocol A: Synthesis of 4-(3-methylphenyl)-4-oxobutanoic acid (The Precursor)

Note: We utilize the Grignard-Cadmium route to ensure meta-selectivity.

  • Reagents: 3-Bromotoluene (1.0 eq), Magnesium turnings (1.1 eq), Anhydrous CdCl2 (0.6 eq), Succinic Anhydride (0.9 eq), Dry THF.

  • Grignard Formation: Generate m-tolylmagnesium bromide in THF from 3-bromotoluene and Mg under N2 atmosphere. Initiate with iodine if necessary.

  • Transmetallation: Cool the Grignard solution to 0°C. Add anhydrous CdCl2 in portions. Stir for 45 mins to form the organocadmium reagent (less reactive than Grignard, preventing double-addition to the anhydride).

  • Acylation: Add succinic anhydride (dissolved in THF) dropwise. Reflux for 2 hours.

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1] Wash with NaHCO3 (to extract the acid into the aqueous layer), then re-acidify the aqueous layer with HCl to precipitate the target acid.

  • Validation: 1H NMR should show a singlet for the methyl group around

    
     2.40 and aromatic signals consistent with meta substitution (singlet, doublet, doublet, triplet pattern).
    
Protocol B: Fischer Esterification to Title Compound
  • Reagents: 4-(3-methylphenyl)-4-oxobutanoic acid, Methanol (excess), conc. H2SO4 (cat).

  • Procedure: Dissolve the acid in Methanol (0.5 M concentration). Add H2SO4 (5 mol%). Reflux for 6-8 hours.

  • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The acid spot (baseline/low Rf) should disappear, replaced by a higher Rf ester spot.

  • Isolation: Concentrate methanol in vacuo. Dilute residue with water/DCM. Wash organic layer with NaHCO3 to remove unreacted acid. Dry over MgSO4.[2]

  • Yield: Typical yields range from 85-95%.

Protocol C: Cyclization to 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
  • Reagents: Methyl 4-(3-methylphenyl)-4-oxobutanoate (1.0 eq), Hydrazine Hydrate (80%, 2.0 eq), Ethanol.

  • Procedure: Dissolve ester in Ethanol. Add Hydrazine Hydrate dropwise at room temperature.

  • Reaction: Reflux for 4 hours. The solution typically turns from colorless to pale yellow.

  • Crystallization: Cool to room temperature, then to 0°C. The pyridazinone usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.

References
  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. (2025). Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. National Institutes of Health (PMC). (2021). Retrieved from [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... potent inhibitors of kynurenine-3-hydroxylase. PubMed. (2000).[3] Retrieved from [Link]

  • Friedel–Crafts Acylation Mechanism and Regioselectivity. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate (Analogous Protocol). PrepChem. Retrieved from [Link]

Sources

Exploratory

Predictive Pharmacodynamics and Translational Utility of Methyl 4-(3-methylphenyl)-4-oxobutanoate

Executive Summary Methyl 4-(3-methylphenyl)-4-oxobutanoate (CAS: 13865-19-5, analogous derivatives) represents a versatile gamma-keto ester scaffold with dual utility in pharmaceutical sciences: as a prodrug candidate fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(3-methylphenyl)-4-oxobutanoate (CAS: 13865-19-5, analogous derivatives) represents a versatile gamma-keto ester scaffold with dual utility in pharmaceutical sciences: as a prodrug candidate for non-steroidal anti-inflammatory (NSAID) activity and as a high-value synthetic intermediate for pyridazinone-based therapeutics.

This guide analyzes the predicted biological activity of this molecule based on Structure-Activity Relationship (SAR) principles, specifically comparing it to the fenbufen class of NSAIDs and histone acetyltransferase (HAT) inhibitors. Furthermore, we detail its critical role as a "gateway molecule" in the synthesis of cardiotonic and antihypertensive agents.

Molecular Architecture & Physicochemical Properties[1]

The molecule is characterized by a succinyl backbone linking a meta-tolyl (3-methylphenyl) lipophilic tail to a methyl ester headgroup.

Structural Dissection
  • The Warhead (Gamma-Keto): The carbonyl at the 4-position, separated by two carbons from the ester, mimics the transition state of arachidonic acid metabolism, suggesting affinity for cyclooxygenase (COX) enzymes.

  • The Lipophilic Domain (3-Methylphenyl): Unlike the para-substituted biphenyl of fenbufen, the meta-methyl group introduces asymmetry and steric bulk that may alter binding pocket fit, potentially enhancing selectivity or metabolic stability against para-hydroxylation.

  • The Prodrug Motif (Methyl Ester): The methyl ester masks the polarity of the carboxylic acid, significantly increasing membrane permeability (LogP shift) and oral bioavailability.

Predicted Physiochemical Data
PropertyValue (Predicted)Clinical Implication
Molecular Weight 206.24 g/mol Optimal for CNS penetration and oral absorption.
LogP ~2.5 - 2.8Highly permeable; likely Class I/II in BCS.
TPSA 43.37 ŲExcellent membrane diffusivity (<140 Ų).
Rotatable Bonds 5Flexible adaptation to enzyme active sites.

Metabolic Bioactivation: The Prodrug Mechanism

Methyl 4-(3-methylphenyl)-4-oxobutanoate is biologically inert in its ester form regarding COX inhibition. Its primary biological activity is contingent upon enzymatic hydrolysis.

The Hydrolysis Pathway

Upon systemic entry, the molecule is targeted by carboxylesterases (CES1 in the liver, CES2 in the intestine).

  • Step 1: Hydrolysis of the methyl ester releases methanol (minor byproduct) and the active metabolite: 4-(3-methylphenyl)-4-oxobutanoic acid .

  • Step 2 (Potential): The free acid may undergo mitochondrial

    
    -oxidation to form 3-methylphenylacetic acid derivatives, similar to the metabolism of fenbufen to felbinac. However, the gamma-keto acid itself possesses intrinsic activity.
    
Visualization of Metabolic Activation

The following diagram illustrates the bioactivation and downstream signaling effects.

MetabolicPath Prodrug Methyl 4-(3-methylphenyl)- 4-oxobutanoate (Prodrug) ActiveMetabolite 4-(3-methylphenyl)- 4-oxobutanoic acid (Active Warhead) Prodrug->ActiveMetabolite Hydrolysis Esterase Carboxylesterases (CES1/CES2) Esterase->Prodrug Catalysis COX COX-1 / COX-2 Inhibition ActiveMetabolite->COX Competitive Binding HAT Histone Acetyltransferase (Potential Off-Target) ActiveMetabolite->HAT Zinc Chelation? PGE2 Reduced Prostaglandin E2 COX->PGE2 Downregulation

Caption: Figure 1. Metabolic bioactivation pathway. The ester is hydrolyzed to the active acid, which targets COX enzymes and potentially modulates epigenetic enzymes.

Predicted Pharmacodynamics

Primary Target: Cyclooxygenase (COX) Inhibition

Based on the SAR of "aroylpropionic acids" (e.g., Fenbufen, Bucloxic acid), the active metabolite is predicted to be a non-selective COX inhibitor with a preference for COX-1/COX-2 depending on the steric fit of the meta-tolyl group.

  • Mechanism: The carboxylate group of the active metabolite anchors to Arg120 in the COX channel, while the ketone interacts with Tyr355. The 3-methylphenyl tail lodges in the hydrophobic channel.

  • Prediction: Anti-inflammatory, analgesic, and antipyretic activity comparable to Ibuprofen but with a longer half-life due to the prodrug kinetics.

Secondary Target: Epigenetic Modulation (HATs)

Gamma-keto acids structurally resemble the co-factor Acetyl-CoA and specific inhibitors of Histone Acetyltransferases (HATs).

  • Hypothesis: The 1,4-dicarbonyl distance allows for chelation of active site metals (Zn²⁺) in histone deacetylases (HDACs) or interference with the lysine binding tunnel of HATs.

  • Relevance: Potential utility in oncology (transcriptional regulation) beyond simple inflammation.

Synthetic Utility: The Pyridazinone Gateway

While the molecule has intrinsic biological potential, its value in drug discovery is highest as a precursor. It is the obligate intermediate for synthesizing 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-ones .

Pyridazinone Synthesis Workflow

Reaction with hydrazine hydrate results in cyclization, forming the pyridazinone ring. These derivatives are potent:

  • PDE3 Inhibitors: Cardiotonic agents (similar to Levosimendan).

  • Platelet Aggregation Inhibitors: Via cAMP modulation.

SynthesisWorkflow Precursor Succinic Anhydride + m-Tolyl Magnesium Bromide Target Methyl 4-(3-methylphenyl)- 4-oxobutanoate Precursor->Target Grignard / Friedel-Crafts Pyridazinone 6-(3-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one Target->Pyridazinone Cyclocondensation Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Target Drug PDE3 Inhibitor / Cardiotonic Agent Pyridazinone->Drug Dehydrogenation/Functionalization

Caption: Figure 2. Synthetic workflow converting the gamma-keto ester into bioactive pyridazinone scaffolds.

Experimental Validation Protocols

To validate the predicted activity, the following experimental workflows are recommended.

Protocol A: In Vitro Esterase Stability (Prodrug Validation)

Objective: Determine the half-life (


) of the ester in plasma.
  • Preparation: Dissolve Methyl 4-(3-methylphenyl)-4-oxobutanoate in DMSO (10 mM stock).

  • Incubation: Spike into rat/human plasma (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor disappearance of parent (m/z 206) and appearance of acid (m/z 192).

  • Criterion: Rapid conversion (

    
     min) confirms prodrug viability.
    
Protocol B: COX-1/COX-2 Inhibition Assay

Objective: Quantify the potency (


) of the hydrolyzed acid form.
  • Note: Do not use the methyl ester directly in enzyme assays; it will be inactive. Use the free acid or pre-hydrolyze the ester.

  • Reagents: Purified Ovine COX-1 and Recombinant Human COX-2.

  • Substrate: Arachidonic acid (100 µM) + Colorimetric substrate (TMPD).

  • Procedure:

    • Incubate enzyme with test compound (0.1 nM – 10 µM) for 10 min.

    • Add Arachidonic acid to initiate reaction.

    • Measure absorbance at 590 nm (peroxidase activity).

  • Control: Indomethacin (Positive Control).

Protocol C: Pyridazinone Cyclization (Synthetic Validation)

Objective: Confirm utility as an intermediate.

  • Reflux: Dissolve 1.0 eq of Methyl 4-(3-methylphenyl)-4-oxobutanoate in Ethanol.

  • Addition: Add 1.2 eq Hydrazine Hydrate dropwise.

  • Reaction: Reflux for 4–6 hours. Monitor TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to precipitate the pyridazinone solid. Filter and recrystallize.

  • Yield Target: >85% yield indicates high-quality starting material.

References

  • BenchChem. (2025).[1] The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide. Link

  • ChemicalBook. (2023). Methyl 4-oxobutanoate: properties, applications and safety. Link

  • MedChemExpress. (2025). Histone Acetyltransferase Inhibitors and Gamma-Keto Acid Scaffolds. Link

  • SciSpace. (2025). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. Link

Sources

Foundational

Methyl 4-(3-methylphenyl)-4-oxobutanoate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of Methyl 4-(3-methylphenyl)-4-oxobutanoate. Executive Summary Methyl 4-(3-methylphenyl)-4-oxobutanoate is a specialized organic es...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of Methyl 4-(3-methylphenyl)-4-oxobutanoate.

Executive Summary

Methyl 4-(3-methylphenyl)-4-oxobutanoate is a specialized organic ester used primarily as a regioselective intermediate in the synthesis of pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors.[1] Unlike its para-isomer (a precursor to Fenbufen), the meta-isomer allows for the development of pharmacophores with distinct steric and electronic properties. This guide provides a comprehensive technical profile, focusing on the challenge of accessing the meta-substitution pattern and the specific synthetic pathways required to ensure isomeric purity.

Chemical Identity & Digital Passport

Parameter Data
Chemical Name Methyl 4-(3-methylphenyl)-4-oxobutanoate
CAS Number 160723-51-3
Acid Precursor CAS 59618-44-9 (4-(3-methylphenyl)-4-oxobutanoic acid)
Synonyms Methyl 3-(3-methylbenzoyl)propionate; 3-(3-Methylbenzoyl)propionic acid methyl ester
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
SMILES COC(=O)CCC(=O)C1=CC=CC(C)=C1
InChI Key (Predicted) XVRCVKWYKYJEIG-UHFFFAOYSA-N (Analogous to parent)
Appearance Colorless to pale yellow oil or low-melting solid

Structural Analysis & Reactivity

The compound features a 1,4-dicarbonyl backbone (gamma-keto ester) anchored to a meta-tolyl ring.

  • Regiochemistry: The meta-methyl group is the critical structural feature. Standard Friedel-Crafts acylation of toluene with succinic anhydride yields >90% of the para-isomer. Therefore, the presence of the meta-isomer implies a specific synthetic provenance (e.g., via Grignard or specialized acylation) to avoid contamination with the para-analog.

  • Reactivity: The ketone at C4 is susceptible to reduction (to alcohols or methylenes) and nucleophilic addition. The ester at C1 is labile to hydrolysis (returning the acid CAS 59618-44-9) or transesterification.

Synthesis & Manufacturing Protocols

Achieving high isomeric purity for the meta-derivative requires avoiding the direct Friedel-Crafts acylation of toluene. Two primary routes are recommended.

Route A: The Grignard Approach (High Precision)

This method uses 3-bromotoluene to strictly define the substitution pattern before constructing the carbon backbone.

Reagents:

  • 3-Bromotoluene

  • Magnesium turnings (activated)

  • Succinic anhydride

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol / H₂SO₄ (for esterification)

Workflow Diagram:

Synthesis Start 3-Bromotoluene Mg Mg / THF Start->Mg Grignard m-Tolylmagnesium Bromide Mg->Grignard Succinic Succinic Anhydride (-78°C) Grignard->Succinic Acid 4-(3-methylphenyl)- 4-oxobutanoic acid (CAS 59618-44-9) Succinic->Acid Esterification MeOH / H2SO4 Reflux Acid->Esterification Product Methyl 4-(3-methylphenyl)- 4-oxobutanoate (CAS 160723-51-3) Esterification->Product

Figure 1: Regioselective synthesis pathway via Grignard reagent to ensure meta-substitution.

Route B: The Acetophenone-Glyoxylic Route (Scalable)

For larger scales, starting from 3-methylacetophenone avoids the use of sensitive Grignard reagents.

  • Condensation: Reaction of 3-methylacetophenone (CAS 585-74-0) with glyoxylic acid yields 4-(3-methylphenyl)-4-oxo-2-butenoic acid.[2]

  • Reduction: Selective hydrogenation (Pd/C, H₂) of the alkene reduces the double bond to form the saturated acid (CAS 59618-44-9).

  • Esterification: Standard Fischer esterification with methanol.

Detailed Protocol: Esterification (Step 3)

This protocol assumes the isolation of the intermediate acid (CAS 59618-44-9).

  • Dissolution: Dissolve 10.0 g (52 mmol) of 4-(3-methylphenyl)-4-oxobutanoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 7:3) until the starting acid spot disappears.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.

  • Neutralization: Dilute the residue with EtOAc (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the catalyst and remove unreacted acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester.

  • Purification: If necessary, purify via vacuum distillation or column chromatography.

Applications in Drug Development

Matrix Metalloproteinase (MMP) Inhibitors

The 4-aryl-4-oxobutanoate scaffold is a proven pharmacophore for zinc-binding groups in MMP inhibitors. The meta-methyl substituent provides a specific steric bulk that can probe the S1' hydrophobic pocket of enzymes like MMP-2 and MMP-9, potentially altering selectivity compared to the unsubstituted or para-substituted analogs.

NSAID Analogs

While the para-isomer is the direct precursor to Fenbufen , the meta-isomer is utilized in structure-activity relationship (SAR) studies to optimize the lipophilicity and metabolic stability of arylacetic acid derivatives.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.40 (s, 3H): Methyl group on the aromatic ring (meta-position).

    • δ 2.75 (t, 2H): Methylene protons adjacent to the ester carbonyl.

    • δ 3.30 (t, 2H): Methylene protons adjacent to the ketone carbonyl.

    • δ 3.70 (s, 3H): Methoxy group (Ester).

    • δ 7.3–7.8 (m, 4H): Aromatic protons. Note: The pattern will be complex (multiplet) due to meta-substitution, distinct from the symmetric AA'BB' system of the para-isomer.

  • IR Spectroscopy:

    • 1735 cm⁻¹: Ester C=O stretch.

    • 1685 cm⁻¹: Aryl ketone C=O stretch.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of vapors.

References

  • LookChem. 4-(3-methylphenyl)-4-oxo-2-butenoic Acid (Upstream Intermediate). [Link]

  • PubChem. Benzenebutanoic acid, gamma-oxo-, methyl ester (Parent Scaffold). [Link][3][4]

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 4-Aryl-4-Oxobutanoates for Drug Discovery and Development

This guide provides a comprehensive overview of the critical physicochemical properties, specifically the melting and boiling points, of Methyl 4-aryl-4-oxobutanoates. While focusing on the principles and methodologies f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical physicochemical properties, specifically the melting and boiling points, of Methyl 4-aryl-4-oxobutanoates. While focusing on the principles and methodologies for the determination of these properties, this document will use Methyl 4-(4-methylphenyl)-4-oxobutanoate as a primary exemplar due to the availability of experimental data, and draw inferences for its isomer, Methyl 4-(3-methylphenyl)-4-oxobutanoate. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of these parameters for compound characterization, purification, and formulation.

Introduction: The Significance of Physical Properties in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical properties that profoundly influence its behavior throughout the drug development lifecycle. These parameters are critical for:

  • Purity Assessment: A sharp and defined melting point range is a reliable indicator of a compound's purity.[1] Impurities typically lead to a depression and broadening of the melting range.

  • Solid-State Characterization: The melting point is integral to understanding the solid-state properties of a drug substance, including polymorphism, which can impact solubility, stability, and bioavailability.

  • Process Development and Scale-Up: Knowledge of melting and boiling points is essential for designing and optimizing processes such as crystallization, drying, and distillation.

  • Formulation Design: These properties influence the choice of formulation strategies, such as melt granulation or the selection of appropriate excipients.

Methyl 4-aryl-4-oxobutanoates are a class of keto-esters that serve as important intermediates in the synthesis of various pharmaceutical compounds. Their structural features, comprising an aromatic ring, a ketone, and an ester functional group, contribute to a range of intermolecular forces that dictate their physical state and transition temperatures.

Physicochemical Data for Methyl 4-Aryl-4-Oxobutanoates

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 4-(4-methylphenyl)-4-oxobutanoate57498-54-1C₁₂H₁₄O₃206.2448-55White crystalline solid
Methyl 4-(3-methylphenyl)-4-oxobutanoateN/AC₁₂H₁₄O₃206.24Predicted: SolidN/A

Data for the meta-isomer is predicted based on the properties of its para-isomer.

The solid nature of the para-isomer strongly suggests that the meta-isomer is also a solid at room temperature. The boiling point is expected to be significantly above 150 °C at atmospheric pressure, making vacuum distillation the preferred method for its purification by distillation.[2] For instance, the related compound, Methyl 4-(3-fluorophenyl)-4-oxobutanoate, has a boiling point of 132-140 °C at a reduced pressure of 0.3 Torr.[3]

Synthesis of Methyl 4-Aryl-4-Oxobutanoates: A Brief Overview

The synthesis of these compounds typically involves a two-step process:

  • Friedel-Crafts Acylation: The parent acid, 4-aryl-4-oxobutanoic acid, is synthesized via a Friedel-Crafts acylation of an appropriate aromatic substrate (e.g., toluene) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] This reaction is a classic example of electrophilic aromatic substitution.

  • Esterification: The resulting carboxylic acid is then esterified, commonly using methanol in the presence of an acid catalyst (e.g., sulfuric acid), to yield the desired methyl ester.[5]

Caption: General synthesis workflow for Methyl 4-aryl-4-oxobutanoates.

Experimental Determination of Melting Point

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a crystalline solid.[6]

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded as the melting range.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can act as an impurity and depress the melting point.[7]

    • Grind the crystalline sample into a fine powder to ensure uniform packing and heat transfer.[8]

    • Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Apparatus Setup:

    • Utilize a calibrated melting point apparatus, which consists of a heating block, a thermometer or temperature probe, and a viewing port.[7]

    • Insert the capillary tube containing the sample into the heating block.

  • Measurement:

    • If the approximate melting point is unknown, a preliminary rapid heating (4-5 °C per minute) can be performed to get an estimate.[8]

    • For an accurate measurement, start heating at a rate of 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[7][8]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid particle melts (T2).

    • The melting range is reported as T1 - T2.

  • Data Interpretation:

    • A narrow melting range (0.5-2 °C) is indicative of a pure compound.

    • A broad or depressed melting range suggests the presence of impurities.

Caption: Experimental workflow for melting point determination by the capillary method.

Experimental Determination of Boiling Point

For compounds with high boiling points, such as Methyl 4-aryl-4-oxobutanoates, determination at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the preferred method.[2]

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the pressure within the distillation apparatus (creating a vacuum), the boiling point of the liquid is lowered, allowing for distillation at a temperature below its decomposition point.[9][10]

Detailed Experimental Protocol
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, which includes a round-bottom flask, a Claisen adapter (to prevent bumping), a thermometer, a condenser, a receiving flask (often a cow-type adapter to collect fractions without breaking the vacuum), and a vacuum source.[11]

    • Ensure all glassware is free of cracks and can withstand the vacuum.

    • Use appropriate vacuum grease on all ground glass joints to ensure a good seal.

    • Place a stir bar in the distillation flask for smooth boiling. Boiling chips are ineffective under vacuum.[11]

  • Procedure:

    • Place the sample in the distillation flask.

    • Slowly and carefully apply the vacuum to the system.[11]

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This is the boiling point at that specific pressure.

    • It is crucial to record the pressure at which the boiling point is measured.

  • Data Reporting:

    • The boiling point is reported as a temperature range along with the pressure, for example, "135-140 °C at 0.3 Torr."

Caption: Experimental workflow for boiling point determination by vacuum distillation.

Conclusion

The melting and boiling points are indispensable parameters in the characterization and development of pharmaceutical compounds like Methyl 4-(3-methylphenyl)-4-oxobutanoate. While experimental data for this specific isomer is scarce, a comprehensive understanding of its properties can be inferred from its structural analogs and the application of robust, standardized methodologies for their determination. The protocols outlined in this guide provide a framework for obtaining accurate and reliable data, ensuring the quality and consistency of the drug substance throughout the development pipeline.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
  • Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation.
  • ASTM. (2025, April 30). What is ASTM D5236? Understanding this Standard for Vacuum Distillation.
  • Vedantu. Experiment-1 Aim - To determine the melting point of given solid substance.
  • El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891.
  • Fluorochem. METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE.
  • Chem-Impex. Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • Grokipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Distillation II.
  • Chemical Synthesis Database. (2025, May 20). 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid.
  • Chemistry LibreTexts. (2021, March 5). 5.4: Vacuum Distillation.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • ChemicalBook. (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate.
  • Hoffman Fine Chemicals. CAS RN 69797-47-3 | Methyl 4-(3-fluorophenyl)-4-oxobutanoate.
  • ChemicalBook. (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety.
  • Sigma-Aldrich. Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate.
  • Wikipedia. Vacuum distillation.
  • ECHEMI. Summary of experience in vacuum distillation.
  • Google Patents. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • Chemguide. The mechanism for the esterification reaction.
  • Organic Chemistry Portal. Ester synthesis by transesterification.
  • ScienceDirect. (2025, August 7). Current Developments in Esterification Reaction: A Review on Process and Parameters.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of Methyl 4-(3-methylphenyl)-4-oxobutanoate

[1] Executive Summary This application note details the optimized protocol for the esterification of 4-(3-methylphenyl)-4-oxobutanoic acid to produce Methyl 4-(3-methylphenyl)-4-oxobutanoate . While often overshadowed by...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocol for the esterification of 4-(3-methylphenyl)-4-oxobutanoic acid to produce Methyl 4-(3-methylphenyl)-4-oxobutanoate . While often overshadowed by its para-isomer (an intermediate for Fenbufen), the meta-isomer (3-methyl) is a critical scaffold in the development of specific kinase inhibitors and novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]

This guide addresses two primary challenges in this synthesis:

  • Regiochemical Integrity: Ensuring the starting material is the meta-isomer, as standard Friedel-Crafts acylation of toluene predominantly yields the para-isomer.[1]

  • Keto-Acid Tautomerism: Preventing the formation of the cyclic pseudo-ester (lactol ether) byproduct common in

    
    -keto acid esterifications.[1]
    

Chemical Background & Critical Mechanics[1]

The Target Molecule[1]
  • IUPAC Name: Methyl 4-(3-methylphenyl)-4-oxobutanoate[1]

  • Molecular Formula:

    
    [1][2]
    
  • MW: 206.24 g/mol [1]

  • Structure: A methyl ester with a

    
    -keto functionality relative to the ester group.[1]
    
The "Pseudo-Ester" Trap

A critical failure point in synthesizing


-keto esters is the equilibrium between the open-chain form and the cyclic hydroxylactone (pseudo-acid).[1] Under improper conditions, esterification can occur at the lactol hydroxyl, leading to a pseudo-ester  (cyclic ketal-like structure) rather than the desired open-chain keto-ester.[1]
  • Thermodynamic Control: The open-chain methyl ester is generally the thermodynamic product.[1]

  • Kinetic Control: Rapid, low-temperature alkylation (e.g., using Diazomethane) can sometimes trap the cyclic form.[1]

  • Solution: We utilize acid-catalyzed dehydration conditions (Fischer Esterification or Thionyl Chloride) which favor the open-chain thermodynamic product.[1]

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points to avoid side reactions.

ReactionWorkflow Start Starting Material: 4-(3-methylphenyl)-4-oxobutanoic acid Check QC Check: Confirm meta-substitution (Avoid para-isomer) Start->Check Choice Select Method Check->Choice MethodA Method A: Scalable (MeOH + H2SO4) Choice->MethodA >100g Batch MethodB Method B: High Purity (MeOH + SOCl2) Choice->MethodB <10g Batch / Drug Dev Reaction Reaction Progress Reflux 2-4h MethodA->Reaction MethodB->Reaction Equilibrium Equilibrium Control: Drive to Open Chain Ester Reaction->Equilibrium Workup Workup: Neutralize & Extract Equilibrium->Workup Purification Purification: Vac Distillation or Recrystallization Workup->Purification

Figure 1: Decision matrix and workflow for the synthesis of Methyl 4-(3-methylphenyl)-4-oxobutanoate.

Experimental Protocols

Pre-requisite: Starting Material Verification

STOP: Before proceeding, verify your starting acid is 4-(3-methylphenyl)-4-oxobutanoic acid .[1]

  • Note: If you synthesized this via Friedel-Crafts acylation of Toluene with Succinic Anhydride, you likely have the 4-methyl (para) isomer (>90%).[1]

  • Requirement: The 3-methyl (meta) isomer is typically synthesized via Grignard addition (3-methylphenylmagnesium bromide) to succinic anhydride or via Pd-catalyzed coupling.[1] Confirm regiochemistry via

    
    -NMR (look for the specific aromatic substitution pattern: singlet, doublet, triplet, doublet for meta).
    
Method A: In-Situ Acid Chloride (High Purity / Lab Scale)

Recommended for: Drug discovery applications where purity is paramount and water removal is difficult.[1] Mechanism: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and scavenges water produced during esterification, driving the equilibrium to completion.[1]

Reagents:

  • 4-(3-methylphenyl)-4-oxobutanoic acid (1.0 eq)[1]

  • Methanol (Anhydrous, 10-20 volumes)

  • Thionyl Chloride (

    
    ) (1.2 - 1.5 eq)[1]
    

Step-by-Step Protocol:

  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Solvation: Dissolve 10.0 g (approx. 52 mmol) of the keto-acid in 100 mL of anhydrous Methanol. Cool the solution to

    
     in an ice bath.
    
  • Activation: Add Thionyl Chloride (4.5 mL, ~62 mmol) dropwise over 20 minutes.

    • Caution: Exothermic reaction.[1] Evolution of

      
       and 
      
      
      
      gas.[1] Vent into a scrubber or fume hood.[1]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (

    
    ) for 2 hours.
    
  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).[1]
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess MeOH and HCl.

    • Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Wash carefully with Saturated

      
       (2x) to neutralize trace acid.[1]
      
    • Wash with Brine (1x).[1]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
Method B: Fischer Esterification (Scalable / Industrial)

Recommended for: Large batches (>100g) where cost of reagents is a factor.[1]

Reagents:

  • 4-(3-methylphenyl)-4-oxobutanoic acid (1.0 eq)[1]

  • Methanol (Excess, solvent)[1]

  • Sulfuric Acid (

    
    , conc.) (0.1 eq)
    

Step-by-Step Protocol:

  • Setup: RBF with reflux condenser.

  • Addition: Dissolve the acid in Methanol (5 mL per gram of acid). Add concentrated

    
     (approx 0.5 mL per 10g of acid).[1]
    
  • Reflux: Heat to reflux for 4–6 hours.

    • Optimization: For very large scales, use a Dean-Stark trap with a ternary azeotrope (MeOH/Toluene/Water) to physically remove water, though simple reflux in excess MeOH is usually sufficient for this substrate.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize the catalyst by adding solid Sodium Bicarbonate (

      
      ) directly to the reaction flask until gas evolution ceases.[1]
      
    • Filter off the solids.[1]

    • Concentrate the filtrate.[1]

    • Partition between water and EtOAc; separate organic layer.[1]

Purification & Characterization

Purification Strategy

The crude product from Method A is often >95% pure.[1]

  • If Solid: Recrystallize from Hexane/EtOAc or Ethanol/Water.[1]

  • If Oil: High-vacuum distillation is the gold standard.[1]

    • Note: The 3-methyl isomer has a lower melting point than the 4-methyl isomer (

      
      ).[1] Expect a viscous oil or low-melting solid.[1]
      
Analytical Data Table

Compare your isolated product against these expected metrics.

ParameterSpecificationNotes
Appearance Colorless/Pale Yellow Oil or White SolidDepends on purity and ambient temp.[1]

-NMR (

)

3.68 (s, 3H,

)
Distinct singlet for ester methyl.[1]

-NMR (

)

2.41 (s, 3H,

)
Meta-methyl group.[1]

-NMR (

)

2.75 (t, 2H), 3.30 (t, 2H)
Methylene backbone (succinoyl chain).[1]
IR Spectroscopy 1735

(Ester C=O)
Must be distinct from Ketone C=O (~1685

).[1]
Regiochemistry Meta vs ParaPara isomer shows symmetric AA'BB' aromatic system.[1] Meta is complex (s, d, t, d).[1]

Troubleshooting & QC

Differentiating Pseudo-Ester

If the IR spectrum shows a broad band around 3300-3400


 (hydroxyl) or lacks the distinct ketone carbonyl at 1685 

, you may have formed the pseudo-ester (lactol ether).[1]
  • Cause: Incomplete dehydration or steric hindrance.[1]

  • Fix: Resubmit crude material to Method A (Thionyl Chloride) to force open-chain formation.[1]

Regiochemical Verification

The most common error is using the wrong starting material.[1]

  • Para-isomer (Fenbufen intermediate): Aromatic NMR shows two doublets (AA'BB' system).[1]

  • Meta-isomer (Target): Aromatic NMR shows a singlet (H2), doublet (H4), triplet (H5), doublet (H6).[1]

References

  • Synthesis of 4-aryl-4-oxobutanoic acids

    • Friedel-Crafts Acylation Mechanics: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Note: Establishes para-selectivity of Toluene).

    • Regioselective Synthesis: ChemicalBook.[1] (n.d.). 3-(4-Methylbenzoyl)propionic acid synthesis. Retrieved from (Illustrates the standard para-synthesis which must be avoided for meta-targets).

  • Esterification Protocols

    • Thionyl Chloride/Methanol Method: Guo, J., et al. (2012). "Synthesis of Methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate." Chinese Journal of Pharmaceuticals.
    • Fischer Esterification Kinetics: Liu, Y., et al. (2006). "Esterification of carboxylic acids with alcohols catalyzed by acid."[1][3] Journal of Catalysis.

  • Physical Properties & Safety

    • Safety Data: Sigma-Aldrich.[1] (n.d.). Safety Data Sheet for Methyl 4-(4-methylphenyl)-4-oxobutanoate (Analogous compound). Retrieved from .[1]

  • Pseudo-Ester Tautomerism

    • Mechanism:[1][4][5] Jones, R. A. (1990). Tautomerism of gamma-keto acids. Journal of Organic Chemistry. (Explains the lactol-open chain equilibrium).

Sources

Application

The Strategic Utility of Methyl 4-(3-methylphenyl)-4-oxobutanoate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Ketoester Intermediate In the intricate landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and successfu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Ketoester Intermediate

In the intricate landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel active pharmaceutical ingredients (APIs). Methyl 4-(3-methylphenyl)-4-oxobutanoate, a ketoester of significant synthetic potential, represents a key intermediate for the construction of a variety of complex molecular architectures. While its para-substituted isomer, Methyl 4-(4-methylphenyl)-4-oxobutanoate, is more commonly documented, the meta-substituted analogue offers a unique structural motif for the exploration of new chemical space in drug discovery. Its utility is underscored by the prevalence of the 4-aryl-4-oxobutanoic acid framework in compounds targeting a range of therapeutic areas.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(3-methylphenyl)-4-oxobutanoate as a pharmaceutical intermediate. We will delve into its synthesis, physicochemical properties, and potential applications, providing detailed protocols and expert insights to facilitate its integration into your synthetic workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use. While specific experimental data for Methyl 4-(3-methylphenyl)-4-oxobutanoate is not widely published, we can infer its properties based on its structural analogues.

PropertyExpected Value/Characteristic
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid.
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for a closely related compound if one for the specific isomer is unavailable.

Strategic Synthesis of the Intermediate

The synthesis of Methyl 4-(3-methylphenyl)-4-oxobutanoate can be efficiently achieved through a two-step process: a Friedel-Crafts acylation followed by esterification.

Synthesis_Workflow Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts CarboxylicAcid 4-(3-methylphenyl)-4-oxobutanoic acid FriedelCrafts->CarboxylicAcid Esterification Fischer Esterification CarboxylicAcid->Esterification Methanol Methanol Methanol->Esterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Esterification FinalProduct Methyl 4-(3-methylphenyl)-4-oxobutanoate Esterification->FinalProduct

Caption: Proposed synthetic workflow for Methyl 4-(3-methylphenyl)-4-oxobutanoate.

Protocol 1: Synthesis of 4-(3-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation of toluene with succinic anhydride is a well-established method for the synthesis of 4-(methylphenyl)-4-oxobutanoic acids.[3] It is important to note that this reaction will produce a mixture of ortho, meta, and para isomers, with the para isomer typically being the major product due to steric and electronic effects. The meta isomer, our target precursor, will need to be separated from this mixture.

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Dissolve succinic anhydride in anhydrous toluene and add this solution to the dropping funnel.

  • Add the toluene-succinic anhydride solution dropwise to the stirred AlCl₃ suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously until the aluminum salts are fully dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of isomers. Purification of the desired 4-(3-methylphenyl)-4-oxobutanoic acid can be achieved by column chromatography or fractional crystallization.

Protocol 2: Esterification to Methyl 4-(3-methylphenyl)-4-oxobutanoate

The conversion of the carboxylic acid to its corresponding methyl ester is a standard Fischer esterification.[4][5]

Materials:

  • 4-(3-methylphenyl)-4-oxobutanoic acid

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the purified 4-(3-methylphenyl)-4-oxobutanoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 4-(3-methylphenyl)-4-oxobutanoate.

  • Further purification can be performed by vacuum distillation or column chromatography.

Potential Pharmaceutical Applications and Synthetic Utility

The 4-aryl-4-oxobutanoate scaffold is a versatile pharmacophore found in a number of biologically active molecules. The presence of both a ketone and an ester functional group in Methyl 4-(3-methylphenyl)-4-oxobutanoate allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of various API classes.

Applications Intermediate Methyl 4-(3-methylphenyl)-4-oxobutanoate Reduction Ketone Reduction Intermediate->Reduction Cyclization Cyclization Reactions Intermediate->Cyclization Condensation Condensation Reactions Intermediate->Condensation HydroxyAcid Chiral Hydroxy Acids/Esters Reduction->HydroxyAcid Heterocycles Substituted Heterocycles (e.g., Pyrrolidones, Pyridazinones) Cyclization->Heterocycles ExtendedScaffolds Extended Conjugated Systems Condensation->ExtendedScaffolds

Caption: Potential synthetic transformations of the intermediate.

  • Synthesis of Anti-inflammatory Agents: The related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is a known building block for non-steroidal anti-inflammatory drugs (NSAIDs).[2] By analogy, the 3-methyl isomer could be utilized to synthesize novel NSAID candidates with potentially different selectivity profiles.

  • Precursors to Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic and heterocyclic cores. The ketoester functionality of Methyl 4-(3-methylphenyl)-4-oxobutanoate can be elaborated through various chemical transformations, such as condensation with hydrazines to form pyridazinones or reductive amination followed by cyclization to form substituted pyrrolidones, which are common scaffolds in kinase inhibitor design.

  • Neuroprotective Agents: Derivatives of 4-aryl-4-oxobutanoic acids have been investigated as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[6] The unique substitution pattern of the 3-methylphenyl group could lead to the discovery of new neuroprotective agents with improved efficacy or pharmacokinetic properties.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized intermediate. The following techniques are recommended:

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons in the meta-substituted pattern, a singlet for the methyl group on the aromatic ring, two methylene triplets corresponding to the butanoate chain, and a singlet for the methyl ester protons.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons, the methyl group on the ring, the methylene carbons, and the methoxy carbon of the ester.
Mass Spectrometry (MS) Mass spectral analysis (e.g., ESI-MS or GC-MS) should confirm the molecular weight of the compound (206.24 g/mol ) and may show characteristic fragmentation patterns.
Infrared (IR) Spectroscopy The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, as well as C-H and C=C stretching vibrations of the aromatic ring.
High-Performance Liquid Chromatography (HPLC) HPLC is an essential tool for assessing the purity of the intermediate and for monitoring the progress of reactions. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

Conclusion

Methyl 4-(3-methylphenyl)-4-oxobutanoate, while not as extensively studied as its para-isomer, holds significant promise as a versatile intermediate for pharmaceutical synthesis. Its strategic use can enable the exploration of novel chemical entities with potential therapeutic applications in various disease areas. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively synthesize, characterize, and utilize this valuable building block in their quest for the next generation of medicines. The adaptability of its ketoester functionality opens a gateway to a diverse array of complex molecular targets, solidifying its place as a valuable tool in the synthetic chemist's arsenal.

References

  • SLS. Methyl 4-oxobutanoate, 90%. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. Available from: [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of medicinal chemistry, 43(1), 123–127. Available from: [Link]

  • Chegg. The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Available from: [Link]

  • Organic Syntheses. succinic anhydride. Available from: [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]

  • YouTube. Friedel Crafts reaction/Acylation of toluene. Available from: [Link]

  • University of Babylon. Preparation of Methyl Benzoate. Available from: [Link]

  • Molecules. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • PubChem. 3-Methylacetophenone. Available from: [Link]

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Method

Application Notes and Protocols for the Selective Catalytic Hydrogenation of Methyl 4-(3-methylphenyl)-4-oxobutanoate

Introduction: The Strategic Importance of Selective Ketone Reduction In the landscape of pharmaceutical and fine chemical synthesis, the chemoselective reduction of a ketone in the presence of other reducible functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Ketone Reduction

In the landscape of pharmaceutical and fine chemical synthesis, the chemoselective reduction of a ketone in the presence of other reducible functional groups is a frequently encountered and critical transformation. The target molecule for this guide, Methyl 4-(3-methylphenyl)-4-oxobutanoate, presents a common challenge: the selective hydrogenation of an aryl ketone without affecting the methyl ester or the aromatic tolyl group. The product, Methyl 4-hydroxy-4-(3-methylphenyl)butanoate, is a valuable chiral or achiral building block, where the secondary alcohol can be a precursor for a variety of subsequent chemical modifications.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the principles governing catalyst selection, reaction optimization, and safety protocols for this important transformation. We will explore various catalytic systems, from classical heterogeneous catalysts to modern homogeneous options, providing the rationale behind their application and detailed protocols for their use.

Mechanism of Catalytic Hydrogenation of Ketones

The fundamental mechanism of heterogeneous catalytic hydrogenation involves a series of steps occurring on the surface of a metal catalyst.[1]

  • Adsorption: Both the hydrogen gas (H₂) and the ketone substrate are adsorbed onto the surface of the metal catalyst (e.g., Pd, Pt, Ni).[1]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.[2]

  • Hydrogen Transfer: The adsorbed ketone interacts with the surface-bound hydrogen atoms. The reduction occurs via a stepwise or concerted transfer of two hydrogen atoms to the carbonyl group (C=O). One hydrogen adds to the carbonyl carbon and the other to the oxygen.[3]

  • Desorption: The resulting alcohol product has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.[2]

.dot

Catalytic Hydrogenation Mechanism cluster_surface Catalyst Surface H2 H₂ Gas Adsorbed_H2 H-H (adsorbed) H2->Adsorbed_H2 1. Adsorption Ketone R₂C=O Adsorbed_Ketone R₂C=O (adsorbed) Ketone->Adsorbed_Ketone 1. Adsorption Metal_Hydride 2 M-H Adsorbed_H2->Metal_Hydride 2. Activation Intermediate R₂CH-O (surface) Metal_Hydride->Intermediate 3. Hydrogen Transfer Adsorbed_Ketone->Intermediate 3. Hydrogen Transfer Alcohol R₂CH-OH (adsorbed) Intermediate->Alcohol Product Alcohol Product (R₂CH-OH) Alcohol->Product 4. Desorption

Caption: Heterogeneous catalytic hydrogenation cycle on a metal surface.

Catalyst Selection: A Comparative Analysis

The success of this specific hydrogenation hinges on chemoselectivity. The ideal catalyst must readily reduce the ketone while leaving the ester and aromatic ring untouched. Below is a comparative analysis of common catalytic systems.

Catalyst SystemAdvantagesDisadvantagesSelectivity Profile & Comments
5% Palladium on Carbon (Pd/C) Inexpensive, robust, easy to handle and remove (filtration).[4]Can be unreactive for simple ketones under mild conditions.[3] May cause hydrogenolysis of the resulting benzylic alcohol to an alkyl group under harsh conditions (high temperature/pressure).[5] Can reduce aromatic rings under more forcing conditions.Good potential for selectivity. Ketone reduction is often slower than alkene/alkyne reduction.[3] Aromatic ring and ester hydrogenation typically require more forcing conditions than ketone reduction. Selectivity can be enhanced with additives (catalyst poisons) like diphenylsulfide, which suppress the hydrogenation of aromatic carbonyls.[6]
Raney® Nickel Highly active and inexpensive.[6] Effective for the hydrogenation of various carbonyl compounds.[6]Pyrophoric when dry, requiring careful handling.[5] Can be less selective and may promote ester reduction or other side reactions under harsh conditions.[7]Good activity, but selectivity needs careful control. Raney Ni is a strong hydrogenation catalyst and can reduce esters and aromatic rings, though typically under higher pressures and temperatures than required for many ketones.[7] It is often used for reducing aldehydes selectively in the presence of ketones.[6] For this substrate, careful control of temperature and pressure is crucial to favor ketone reduction.
Ruthenium-based (e.g., Ru-BINAP) Highly active and can be exceptionally enantioselective (for asymmetric hydrogenation).[4] Can operate under mild conditions.Homogeneous (can be difficult to separate from product). More expensive than heterogeneous catalysts.Excellent for asymmetric synthesis. Noyori-type Ru-BINAP/diamine catalysts are renowned for the asymmetric hydrogenation of a wide range of ketones.[4] They exhibit high chemoselectivity, leaving esters and aromatic rings intact under typical conditions.[8]
Sodium Borohydride (NaBH₄) Inexpensive, easy to handle, does not require H₂ gas or pressure equipment.Generally does not reduce isolated esters under standard conditions (e.g., in MeOH at room temp).[9] However, with aryl ketones, simultaneous reduction of the ester can occur.[9]A viable non-catalytic alternative. NaBH₄ in methanol at room temperature can reduce 4-aryl-4-oxoesters to the corresponding 1-aryl-1,4-diols, meaning both the ketone and ester are reduced.[9] However, selective ketone reduction might be achievable under different conditions (e.g., lower temperatures), but this requires careful optimization.

Recommendation for this Application: For a simple, scalable, and chemoselective reduction where chirality is not a concern, Palladium on Carbon (Pd/C) under mild conditions (low pressure and room temperature) is an excellent starting point due to its expected low reactivity towards the ester and aromatic ring. For an enantioselective synthesis of the chiral alcohol, a Ruthenium-BINAP catalyst system would be the authoritative choice.

Experimental Protocols

Safety First: Catalytic hydrogenations involve flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C).[5] All procedures must be conducted in a well-ventilated fume hood, behind a blast shield, and away from ignition sources.[10] Ensure proper purging of the reaction vessel with an inert gas (Nitrogen or Argon) before and after the introduction of hydrogen.[11]

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is designed for the selective reduction of the ketone group to a secondary alcohol.

Materials:

  • Methyl 4-(3-methylphenyl)-4-oxobutanoate

  • Palladium on Carbon (5 wt. %, 50% wet)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen gas (balloon or cylinder with regulator)

  • Celite® (diatomaceous earth) for filtration

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Septa

  • Vacuum/Inert gas manifold

Procedure:

  • Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add 5% Pd/C (5-10 mol% relative to the substrate).

  • Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add ethanol (or methanol) to create a slurry of the catalyst. Then, add the Methyl 4-(3-methylphenyl)-4-oxobutanoate (1.0 eq). The typical concentration is 0.1-0.5 M.

  • Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen gas from a balloon. For more controlled reactions, use a hydrogen cylinder with a regulator set to a low pressure (e.g., 1-4 atm).[12]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS by periodically taking aliquots. Before taking an aliquot, the system must be purged with inert gas.[11]

  • Workup: Once the reaction is complete (typically 4-24 hours), purge the system thoroughly with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, never allow the catalyst on the filter paper to dry out , as it can become pyrophoric.[5] Wash the filter cake with a small amount of the reaction solvent. It is good practice to immediately quench the used catalyst on the filter paper with water.[11]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, Methyl 4-hydroxy-4-(3-methylphenyl)butanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

.dot

Pd_C_Workflow start Start prep Add Pd/C to Flask start->prep inert Evacuate & Backfill with N₂ (3x) prep->inert add_reagents Add Solvent & Substrate under N₂ inert->add_reagents add_H2 Evacuate & Introduce H₂ (1-4 atm) add_reagents->add_H2 react Stir Vigorously at Room Temp. add_H2->react monitor Monitor by TLC/GC-MS react->monitor Periodically purge_N2 Purge with N₂ react->purge_N2 Reaction Complete monitor->react filter Filter through Celite (Keep Wet!) purge_N2->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography (if needed) concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Characterization of Starting Material and Product

Starting Material: Methyl 4-(3-methylphenyl)-4-oxobutanoate
  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol

Predicted Spectroscopic Data Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.7 (m, 2H, Ar-H ortho to C=O), 7.4-7.3 (m, 2H, Ar-H), 3.70 (s, 3H, -OCH₃), 3.30 (t, 2H, -C(=O)CH₂-), 2.80 (t, 2H, -CH₂CO₂Me), 2.42 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 197.5 (Ar-C=O), 173.0 (-CO₂Me), 138.5 (Ar-C), 136.5 (Ar-C), 134.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 125.5 (Ar-CH), 52.0 (-OCH₃), 33.5 (-C(=O)CH₂-), 28.5 (-CH₂CO₂Me), 21.5 (Ar-CH₃).[14][15]
IR (KBr, cm⁻¹) ~2950 (C-H), ~1735 (C=O, ester), ~1685 (C=O, aryl ketone), ~1600 (C=C, aromatic), ~1200 (C-O, ester).
Mass Spec (EI) m/z (%): 206 (M⁺), 175 (M⁺ - OCH₃), 119 (C₈H₇O⁺), 91 (C₇H₇⁺).
Product: Methyl 4-hydroxy-4-(3-methylphenyl)butanoate
  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight: 208.25 g/mol

Predicted Spectroscopic Data Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.3-7.1 (m, 4H, Ar-H), 4.70 (t, 1H, -CH(OH)-), 3.65 (s, 3H, -OCH₃), 2.50 (t, 2H, -CH₂CO₂Me), 2.35 (s, 3H, Ar-CH₃), 2.1-1.9 (m, 2H, -CH(OH)CH₂-), ~2.0 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz) δ 174.0 (-CO₂Me), 144.0 (Ar-C), 138.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 123.0 (Ar-CH), 70.0 (-CH(OH)-), 51.5 (-OCH₃), 34.0 (-CH(OH)CH₂-), 31.0 (-CH₂CO₂Me), 21.5 (Ar-CH₃).[13][14]
IR (KBr, cm⁻¹) ~3400 (br, O-H), ~2950 (C-H), ~1730 (C=O, ester), ~1600 (C=C, aromatic), ~1170 (C-O, ester), ~1050 (C-O, alcohol).
Mass Spec (EI) m/z (%): 208 (M⁺), 190 (M⁺ - H₂O), 121 (C₈H₉O⁺), 91 (C₇H₇⁺).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or halogen impurities). 3. Insufficient hydrogen pressure or poor gas-liquid mixing.1. Use a fresh batch of catalyst. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6] 2. Purify the starting material. If poisoning is suspected, filter off the old catalyst and add a fresh batch. 3. Increase stirring speed. Ensure the system is leak-free. If using a balloon, purge and refill periodically. Consider using a Parr shaker for higher pressure.[6]
Over-reduction/Byproducts (e.g., reduction of ester or aromatic ring)1. Reaction conditions too harsh (high temperature, high pressure). 2. Catalyst is too active.1. Reduce temperature and/or pressure. Monitor the reaction closely and stop it once the starting material is consumed. 2. Switch to a less active catalyst or use a catalyst poison (e.g., diphenylsulfide with Pd/C) to increase selectivity.[6]
Incomplete Reaction 1. Insufficient catalyst loading. 2. Deactivation of the catalyst over time.1. Increase catalyst loading (e.g., to 10-15 mol%). 2. Carefully (after purging with N₂) add more catalyst to the reaction mixture.
Difficult Filtration 1. Catalyst particles are too fine.1. Use a thicker pad of Celite®. Allow the mixture to settle before filtration.

References

  • Catalytic Hydrogenation of Ketones. Science of Synthesis, 2010.
  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters, 2024.
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow, 2010. [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2006. [Link]

  • Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit, 2015. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit, 2015. [Link]

  • Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency. Organic Letters, 2021.
  • Hydrogenation SOP. University of Rochester, N.D. [Link]

  • Catalytic Hydrogenation. ChemTalk, 2024. [Link]

  • Standard Operating Procedures. The Sarpong Group, 2010. [Link]

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com, N.D. [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry, 2011. [Link]

  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar, N.D. [Link]

  • Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls? Chemistry Stack Exchange, 2015. [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 2021.
  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. Molecules, 2022.
  • Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal catalysts in water. Comptes Rendus Chimie, 2015. [Link]

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com, N.D. [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 2021.
  • 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry | OpenStax, 2023. [https://openstax.org/books/organic-chemistry/pages/13-11-characteristics-of-13c-nmr-spectroscopy]([Link] spectroscopy)

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molbank, 2022.
  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 2000. [Link]

  • Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Wiley, N.D. [Link]

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar, N.D. [Link]

  • 13C NMR spectrum of compound 1 in MeOH-d4. ResearchGate, N.D. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, 2024. [Link]

  • (4-Hydroxy-3-methylphenyl)(phenyl)methanone.
  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 2010. [Link]

  • catalytic hydrogenation of cardanol derived bifunctional monomers for polymerization with. Semantic Scholar, N.D. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Methyl 4-(3-methylphenyl)-4-oxobutanoate

This Application Note is designed for researchers and process chemists requiring a high-efficiency, regioselective protocol for the synthesis of Methyl 4-(3-methylphenyl)-4-oxobutanoate . Executive Summary & Strategic An...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-efficiency, regioselective protocol for the synthesis of Methyl 4-(3-methylphenyl)-4-oxobutanoate .

Executive Summary & Strategic Analysis

The target molecule, Methyl 4-(3-methylphenyl)-4-oxobutanoate , is a


-keto ester serving as a critical intermediate for the synthesis of pyridazinones, pyrrolidones, and non-steroidal anti-inflammatory drug (NSAID) analogs (e.g., Fenbufen derivatives).[1]

The Regioselectivity Challenge: Standard industrial synthesis via Friedel-Crafts acylation of toluene with succinic anhydride yields predominantly the para-isomer (4-methylphenyl), with the desired meta-isomer (3-methylphenyl) appearing only as a minor impurity (<5%).[1] Separation of these isomers is inefficient and costly.

The Solution: This protocol details two microwave-assisted pathways that guarantee regiochemical integrity:

  • Primary Route (The "Smart" Synthesis): The Microwave-Assisted Stetter Reaction . This one-step, atom-economical addition of 3-methylbenzaldehyde to methyl acrylate utilizes umpolung chemistry to construct the 1,4-dicarbonyl framework directly.[1]

  • Alternative Route (The "Robust" Synthesis): Microwave-assisted esterification of 4-(3-methylphenyl)-4-oxobutanoic acid (derived from Grignard reagents).

Chemical Pathway & Mechanism

Route A: The Microwave Stetter Reaction (Recommended)

This route utilizes a thiazolium salt catalyst (N-Heterocyclic Carbene precursor) to reverse the polarity of the aldehyde (umpolung), converting it into a nucleophile that attacks the Michael acceptor (methyl acrylate).[1]

  • Precursors: 3-Methylbenzaldehyde + Methyl Acrylate[1]

  • Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide[1]

  • Mechanism:

    • Deprotonation of thiazolium salt forms the active carbene.

    • Carbene attacks aldehyde

      
       Breslow intermediate (nucleophilic acyl).[1]
      
    • 1,4-Addition to methyl acrylate.[1]

    • Elimination of catalyst

      
      Target Product .
      
Route B: Microwave Esterification

Used when the carboxylic acid precursor is already available (e.g., from a Grignard reaction of m-tolylmagnesium bromide + succinic anhydride).[1]

  • Reaction: R-COOH + MeOH

    
     R-COOMe + H
    
    
    
    O[1]

Experimental Protocols

Protocol A: One-Pot Stetter Synthesis (High Regioselectivity)

Reagents:

  • 3-Methylbenzaldehyde (10 mmol, 1.20 g)[1]

  • Methyl Acrylate (12 mmol, 1.03 g)[1]

  • Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (1 mmol, 253 mg)[1]

  • Base: Triethylamine (Et

    
    N) (10 mmol, 1.01 g)[1]
    
  • Solvent: Ethanol (absolute, 5 mL)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)[1]

  • 10 mL Pressure Vial with crimp cap

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve the thiazolium catalyst in Ethanol. Add 3-Methylbenzaldehyde and Triethylamine. Stir for 2 minutes at room temperature to generate the active ylide species.

  • Addition: Add Methyl Acrylate to the activated mixture. Cap the vial and purge with N

    
     for 30 seconds.
    
  • Microwave Irradiation:

    • Temperature: 80°C

    • Power: Dynamic (Max 150 W)[1]

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with 1N HCl (to remove Et

    
    N and catalyst), saturated NaHCO
    
    
    
    , and brine. Dry over MgSO
    
    
    . Concentrate in vacuo.
  • Isolation: Purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the product as a colorless oil.

Expected Yield: 75–85%[1][2]

Protocol B: Microwave Esterification (From Acid Precursor)

Reagents:

  • 4-(3-methylphenyl)-4-oxobutanoic acid (5 mmol, 0.96 g)[1]

  • Methanol (10 mL)

  • Catalyst: H

    
    SO
    
    
    
    (conc., 2 drops) or Silica-Supported H
    
    
    SO
    
    
    (100 mg)[1]

Step-by-Step Workflow:

  • Loading: Dissolve the keto-acid in Methanol in a 30 mL microwave vial. Add the acid catalyst.[3]

  • Irradiation:

    • Temperature: 85°C (Pressure limit: 15 bar)

    • Time: 5 minutes

  • Work-up: Evaporate Methanol under reduced pressure. Dissolve residue in Ether, wash with NaHCO

    
     (aq) to remove unreacted acid.[1] Dry and concentrate.
    

Expected Yield: >95%

Quantitative Data & Analysis

Table 1: Comparison of Synthetic Methods

MetricFriedel-Crafts (Toluene)Classical Stetter (Reflux)MW-Stetter (This Protocol)
Regioselectivity Poor (Mostly Para)Excellent (100% Meta)Excellent (100% Meta)
Reaction Time 4–12 Hours12–24 Hours15 Minutes
Yield 60% (Mixed Isomers)65%82% (Isolated)
Atom Economy Low (AlCl

waste)
HighHigh

Analytical Data (Expected):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.75 (m, 2H, Ar-H), 7.38 (m, 2H, Ar-H), 3.70 (s, 3H, OMe), 3.30 (t, J=6.5 Hz, 2H, -CH
    
    
    -CO-), 2.75 (t, J=6.5 Hz, 2H, -CH
    
    
    -COO-), 2.41 (s, 3H, Ar-Me).[1]
  • MS (ESI): Calculated for C

    
    H
    
    
    
    O
    
    
    [M+H]
    
    
    : 207.10. Found: 207.1.

Process Visualization

The following diagram illustrates the logic flow for selecting the correct synthetic route and the mechanism of the recommended Stetter reaction.

G Start Target: Methyl 4-(3-methylphenyl)-4-oxobutanoate Decision Starting Material? Start->Decision Route_FC Route: Friedel-Crafts (Toluene + Succinic Anhydride) Decision->Route_FC Toluene Route_Stetter Route: MW Stetter Reaction (3-Methylbenzaldehyde + Methyl Acrylate) Decision->Route_Stetter 3-Methylbenzaldehyde Result_FC Result: Para-Isomer (Major) Meta-Isomer (<5%) REJECTED Route_FC->Result_FC Mech_1 1. Catalyst Activation (Thiazolium + Base) Route_Stetter->Mech_1 Mech_2 2. Umpolung (Nucleophilic Acyl Formation) Mech_1->Mech_2 Mech_3 3. 1,4-Addition (Michael Addition) Mech_2->Mech_3 Product Pure Meta-Isomer Product (>80% Yield) Mech_3->Product

Caption: Decision logic and mechanistic flow for the regioselective synthesis of the target ester.

Troubleshooting & Optimization

  • Catalyst Deactivation: The thiazolium carbene is sensitive to oxidation. Ensure the reaction vial is purged with Nitrogen or Argon before irradiation.

  • Polymerization: Methyl acrylate can polymerize under high heat.[1] If yield drops, add a radical inhibitor (e.g., Hydroquinone, 1-2 mg) to the reaction mixture.[1]

  • Solvent Choice: Ethanol is preferred for "Green" chemistry. However, if solubility is an issue, dry DMF or 1,4-Dioxane can be used, though they require more aqueous washing during work-up.[1]

References

  • Stetter, H. (1976).[1] "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647.[1] Link[1]

  • Yadav, A. R., et al. (2020).[1] "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry, 13(2).[1] Link

  • Lidström, P., et al. (2001).[1] "Microwave assisted synthesis – a review." Tetrahedron, 57(45), 9225-9283.[1] Link

  • BenchChem Application Note. (2025). "Friedel-Crafts Acylation of Toluene: Regioselectivity and Isomer Distribution." Link[1]

  • Preparation of Methyl 4-oxobutanoate derivatives. (General chemical data and properties). ChemicalBook.[1] Link

Sources

Method

Application Notes &amp; Protocols: Methyl 4-(3-methylphenyl)-4-oxobutanoate as a Versatile Precursor in Heterocyclic Synthesis

Introduction: Unlocking the Synthetic Potential of a γ-Keto Ester Methyl 4-(3-methylphenyl)-4-oxobutanoate is a bifunctional molecule of significant interest to the synthetic organic and medicinal chemist. Its structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a γ-Keto Ester

Methyl 4-(3-methylphenyl)-4-oxobutanoate is a bifunctional molecule of significant interest to the synthetic organic and medicinal chemist. Its structure, featuring a γ-keto ester moiety, presents two key reactive sites: a ketone and an ester, separated by a flexible three-carbon chain. This 1,4-dicarbonyl relationship is a classical synthon for the construction of a wide array of five- and six-membered heterocyclic systems, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and materials.[1]

The presence of the 3-methylphenyl (m-tolyl) group provides a lipophilic aromatic handle that can be used to modulate the physicochemical properties of the final heterocyclic products, such as solubility, crystallinity, and biological target engagement. This guide provides an in-depth exploration of the application of this versatile building block in the synthesis of key heterocyclic families, supported by mechanistic insights and detailed experimental protocols.

Caption: Structure and key reactive sites of Methyl 4-(3-methylphenyl)-4-oxobutanoate.

Synthesis of Substituted Pyrroles via Paal-Knorr Cyclization

The Paal-Knorr synthesis is arguably the most direct and widely utilized method for preparing substituted pyrroles from 1,4-dicarbonyl compounds.[2][3] The reaction involves the condensation of the dicarbonyl substrate with a primary amine or ammonia, typically under acidic catalysis, to furnish the pyrrole ring system.[4]

Mechanistic Rationale

The reaction proceeds through a series of well-established steps. The amine first attacks one of the carbonyl groups (in this case, the more reactive ketone) to form a hemiaminal intermediate. This is followed by dehydration to an imine (or its protonated iminium ion form). An intramolecular cyclization then occurs as the nitrogen attacks the second carbonyl (the ester), followed by elimination of methanol and water to yield the aromatic pyrrole ring.[4] The use of a weak acid catalyst, such as acetic acid, accelerates the reaction by protonating the carbonyls, thereby increasing their electrophilicity.[4]

Paal_Knorr Start Methyl 4-(3-methylphenyl)-4-oxobutanoate + Primary Amine (R-NH2) Hemiaminal Hemiaminal Formation (Amine attacks Ketone) Start->Hemiaminal Acid Catalyst (e.g., AcOH) Iminium Dehydration to Iminium Ion Hemiaminal->Iminium Cyclization Intramolecular Attack (Enamine attacks Ester) Iminium->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Elimination of MeOH & H2O Intermediate->Aromatization Product Substituted Pyrrole Aromatization->Product

Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Methyl 1-benzyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate

Objective: To synthesize a representative N-substituted pyrrole using Methyl 4-(3-methylphenyl)-4-oxobutanoate and benzylamine.

Materials:

  • Methyl 4-(3-methylphenyl)-4-oxobutanoate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Glacial Acetic Acid (as catalyst and solvent)

  • Toluene (co-solvent, optional for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-(3-methylphenyl)-4-oxobutanoate (e.g., 2.06 g, 10 mmol).

  • Add glacial acetic acid (20 mL) and benzylamine (1.18 g, 11 mmol).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure pyrrole derivative.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aliphatic methylene protons from the starting material and the appearance of new aromatic pyrrole protons in the ¹H NMR spectrum are key indicators of successful cyclization.

Synthesis of Dihydropyridazinones: A Gateway to Pyridazinone Scaffolds

The reaction of γ-keto acids or their ester derivatives with hydrazine hydrate or substituted hydrazines is a cornerstone method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system.[5][6] These structures are valuable intermediates that can be subsequently oxidized to fully aromatic pyridazin-3(2H)-ones, a class of heterocycles with a broad spectrum of pharmacological activities.[7]

Mechanistic Rationale

This transformation is a classical cyclocondensation reaction. The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic keto-carbonyl of the substrate to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl group occurs. This cyclization event is followed by the elimination of a molecule of methanol to yield the stable six-membered dihydropyridazinone ring.[5]

Pyridazinone_Synthesis Start Methyl 4-(3-methylphenyl)-4-oxobutanoate + Hydrazine Hydrate (NH2NH2·H2O) Hydrazone Hydrazone Formation (at Ketone) Start->Hydrazone Reflux in Ethanol Cyclization Intramolecular Acyl Substitution (at Ester) Hydrazone->Cyclization Product 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one Cyclization->Product Elimination of MeOH

Caption: Reaction pathway for the synthesis of dihydropyridazinones.

Experimental Protocol: Synthesis of 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: To prepare a dihydropyridazinone core from Methyl 4-(3-methylphenyl)-4-oxobutanoate.

Materials:

  • Methyl 4-(3-methylphenyl)-4-oxobutanoate (1.0 eq)

  • Hydrazine Hydrate (~64% solution, 1.5 eq)

  • Ethanol (95%)

  • Ice-water bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 4-(3-methylphenyl)-4-oxobutanoate (e.g., 4.12 g, 20 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (e.g., 1.5 mL, ~30 mmol) dropwise to the stirred solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting ester.

  • After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice-water bath for 30-60 minutes to induce crystallization.

  • Collect the resulting solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Self-Validation: The structure can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, one would expect to see the disappearance of the methyl ester singlet and the appearance of a broad singlet corresponding to the N-H proton. The characteristic A₂B₂ system for the adjacent methylene groups in the dihydropyridazinone ring should also be observable.

Fischer Indole Synthesis: Crafting Indole Scaffolds

The Fischer indole synthesis is a powerful and historic reaction for creating the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[8] Methyl 4-(3-methylphenyl)-4-oxobutanoate can serve as the ketone component, leading to the formation of indole-3-propanoic acid derivatives, which are valuable synthons in medicinal chemistry.

Mechanistic Rationale

The reaction is initiated by the condensation of the arylhydrazine with the ketone of our substrate to form a phenylhydrazone.[9] This intermediate tautomerizes to an ene-hydrazine. Under acidic catalysis, the ene-hydrazine undergoes a[10][10]-sigmatropic rearrangement (a Claisen-like rearrangement), which is the key bond-forming step.[8] The resulting di-imine intermediate rapidly cyclizes and eliminates ammonia to generate the aromatic indole ring.[9]

Conceptual Protocol: Synthesis of Methyl 3-(2-(3-methylphenyl)-1H-indol-3-yl)propanoate

Objective: To outline the synthesis of an indole derivative via the Fischer methodology.

Materials:

  • Methyl 4-(3-methylphenyl)-4-oxobutanoate (1.0 eq)

  • Phenylhydrazine (or a substituted variant, 1.0 eq)

  • Catalyst: Polyphosphoric acid (PPA), Zinc Chloride (ZnCl₂), or Eaton's reagent.

  • Solvent (if required, e.g., Toluene, Xylene)

Procedure Outline:

  • Hydrazone Formation: The keto-ester and phenylhydrazine are typically stirred together in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, at room temperature or with gentle heating to form the phenylhydrazone intermediate. This can often be isolated and purified before the cyclization step.

  • Cyclization: The isolated phenylhydrazone is treated with a strong acid catalyst. For example, it can be heated in polyphosphoric acid (PPA) at 80-120 °C for several hours.

  • Work-up: The reaction is quenched by carefully pouring the hot PPA mixture onto crushed ice. The precipitated solid is collected by filtration.

  • Neutralization and Extraction: The collected solid is suspended in water and neutralized with a base (e.g., NaOH or NH₄OH). The product is then extracted into an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by washing, drying, and recrystallization or column chromatography.

Self-Validation: Successful synthesis would be confirmed by the appearance of the characteristic indole N-H proton in the ¹H NMR spectrum and the appropriate aromatic signals for the newly formed bicyclic system. Mass spectrometry should confirm the expected molecular weight after the condensation and elimination of ammonia.

Summary of Applications & Data

The following table summarizes the heterocyclic systems accessible from Methyl 4-(3-methylphenyl)-4-oxobutanoate and the general conditions employed.

Heterocyclic SystemKey ReagentsTypical CatalystGeneral ConditionsReference
Pyrrole Primary Amine (R-NH₂)Acetic AcidReflux in AcOH or Toluene[2],[4]
Pyridazinone Hydrazine (R-NHNH₂)None / Self-catalyzedReflux in Ethanol[5],[6]
Indole Arylhydrazine (Ar-NHNH₂)PPA, ZnCl₂, H₂SO₄Heat (80-150 °C)[8],[9]

General Laboratory Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization Reagents Measure Reactants: - Keto-ester (1.0 eq) - Nucleophile (e.g., Amine, Hydrazine) Solvent Add Solvent & Catalyst Reagents->Solvent Setup Assemble Glassware (Reflux Condenser, Stirrer) Solvent->Setup Heating Heat to Target Temp (e.g., Reflux) Setup->Heating Monitoring Monitor Progress (TLC Analysis) Heating->Monitoring Quench Quench & Cool Monitoring->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry (e.g., MgSO4) & Filter Extract->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Analysis Spectroscopic Analysis (NMR, MS, IR) Purify->Analysis Final Pure Heterocyclic Product Analysis->Final

Caption: A generalized workflow for heterocyclic synthesis experiments.

References

  • Hantzsch, A. R. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen". Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Fiveable. (2025, August 15). Hantzsch Pyridine Synthesis.
  • Gomtsyan, A. (2012). "Synthesis and chemistry of pyridazin-3(2H)-ones". ScienceDirect. DOI: 10.1016/B978-0-12-385226-5.00001-3.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Abdel-Wahab, B. F., et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from a specific journal or institutional repository.
  • ResearchGate. (2026, January 23). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Google Patents. (n.d.). US12410127B1 - Green synthesis method for forming substituted pyrroles.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Scribd. (2018, January). Synthesis of Pyrrole and Substituted Pyrroles (Review).
  • TCI EUROPE N.V. (n.d.). Fischer Indole Synthesis.
  • Unknown Source. (n.d.). Fischer Indole Synthesis.
  • Unknown Source. (n.d.). Heterocyclic Chemistry part2.
  • YouTube. (2024, December 23). Fischer Indole Synthesis.
  • Al-Zaydi, K. M. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC.
  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • ChemicalBook. (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate.
  • ChemicalBook. (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • HeteroCycles. (n.d.). Abstracts.
  • Chem-Impex. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • Fluorochem. (n.d.). METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE.
  • ResearchGate. (2020, January 30). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes.
  • Unknown Source. (n.d.). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles.
  • Arabian Journal of Chemistry. (2021, June 3). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines.
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for Methyl 4-(3-methylphenyl)-4-oxobutanoate

Technical Support Hub: Process Optimization for Methyl 4-(3-methylphenyl)-4-oxobutanoate -Keto Ester Synthesis[1] Executive Summary You are synthesizing Methyl 4-(3-methylphenyl)-4-oxobutanoate (also known as Methyl 3-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Process Optimization for Methyl 4-(3-methylphenyl)-4-oxobutanoate


-Keto Ester Synthesis[1]

Executive Summary

You are synthesizing Methyl 4-(3-methylphenyl)-4-oxobutanoate (also known as Methyl 3-(3-methylbenzoyl)propionate).[1] This synthesis typically proceeds via two stages:

  • Friedel-Crafts Acylation: Reaction of a toluene derivative with succinic anhydride to form the intermediate acid.

  • Fischer Esterification: Methylation of the carboxylic acid.[1]

CRITICAL ALERT - REGIOSELECTIVITY: If you are attempting to synthesize the 3-methylphenyl (meta) isomer via direct Friedel-Crafts acylation of Toluene, temperature optimization alone will not achieve your target. Toluene is an ortho/para director.[1] Standard AlCl


-catalyzed acylation yields >90% of the para-isomer (4-methylphenyl).
  • To obtain the 3-methyl isomer: You must use an alternative route (e.g., Grignard reaction of 3-bromotoluene with succinic anhydride) or specialized isomerization conditions.

  • To optimize the reaction generally: The guide below addresses the thermal parameters for maximizing yield and minimizing "tar" formation, assuming you have the correct starting materials (e.g., m-xylene for dimethyl analogs or accepting the isomer mix).

Module 1: The Friedel-Crafts Acylation (C-C Bond Formation)

The Reaction:


[1]
Thermodynamic vs. Kinetic Control

The formation of the


-keto acid is highly sensitive to temperature.[1] The reaction involves an acylium ion intermediate that can react with the arene or polymerize.[1]
ParameterLow Temperature (0–10°C)Moderate Temperature (20–40°C)High Temperature (>60°C)
Reaction Rate Slow; Induction period common.[1]Steady; Controlled evolution of HCl.[1]Rapid; Risk of runaway exotherm.[1]
Viscosity High; Stirring may seize (complex precipitation).Manageable slurry.[1]Liquid; Complex may decompose.[1]
Selectivity Kinetic control; High para selectivity (if Toluene).Slight isomerization possible.[1]Thermodynamic equilibration; High Tar/Polymer formation.
Yield Lower (incomplete conversion).Optimal (Balance of rate/purity). Low (Decomposition of keto-acid).
Optimized Protocol (Temperature Staged)
  • Activation Phase (-5°C to 5°C):

    • Dissolve Succinic Anhydride in DCM or 1,2-Dichloroethane (DCE).[1]

    • Add AlCl

      
      slowly. Maintain internal temp <10°C.
      
    • Why: The formation of the acylating complex is exothermic.[1] High heat here degrades the catalyst.[1]

  • Addition Phase (0°C to 10°C):

    • Add the Arene (Toluene/m-Xylene) dropwise.

    • Critical: Do not let temp spike.[1] High temp during addition promotes di-acylation and polymerization.

  • Reaction Phase (25°C to 40°C):

    • Allow the mixture to warm to Room Temperature (25°C).

    • If conversion is <90% after 4 hours, gently heat to 35-40°C.[1]

    • Warning:Do not exceed 50°C unless using Nitrobenzene as solvent. The product (keto-acid) is prone to intramolecular condensation (furanone formation) and tarring at high heat.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, unstirrable solid. What happened?

  • Diagnosis: "Red Oil" / Tar formation due to overheating.[1]

  • The Cause: Friedel-Crafts ketone complexes are stable at moderate temperatures but decompose above 60°C in the presence of excess AlCl

    
    .[1] The "solidification" is often the aluminum complex precipitating out of non-polar solvents (like DCM).[1]
    
  • The Fix:

    • Solvent Switch: Use Nitrobenzene (high solubility, but hard to remove) or 1,2-Dichloroethane (DCE).[1]

    • Temperature: Keep the reaction below 40°C.

    • Mechanical Stirring: Magnetic stir bars usually fail.[1] Use an overhead mechanical stirrer.[1]

Q2: I am getting the 4-(4-methylphenyl) isomer, but I need the 4-(3-methylphenyl) isomer. Will heating it induce migration?

  • Diagnosis: Regioselectivity mismatch.

  • The Science: The Friedel-Crafts reaction on Toluene is kinetically controlled to the Para position.[1] While high temperature (80-100°C) can promote thermodynamic isomerization to the Meta position, it is accompanied by severe degradation and de-alkylation.[1]

  • The Solution: You cannot "optimize" this with temperature effectively.

    • Route Change: React 3-Bromotoluene with Magnesium (to form Grignard) and then react with Succinic Anhydride at -78°C to -20°C . This guarantees the 3-position geometry.[1]

Q3: During the esterification step (Step 2), I see a new impurity forming at high reflux.

  • Diagnosis: Pseudo-ester or cyclic lactone formation.

  • The Mechanism:

    
    -keto acids can cyclize to form pseudo-esters (furanones) or dehydrate.
    
  • The Fix:

    • Use Methanol with catalytic Sulfuric Acid (H

      
      SO
      
      
      
      ).
    • Run at Room Temperature for 12-24 hours instead of Reflux.

    • If reflux is necessary, limit to 60°C and monitor by TLC.

Module 3: Visualization & Logic Flow

Workflow: Synthesis & Decision Tree

G Start Target: Methyl 4-(3-methylphenyl)-4-oxobutanoate RouteCheck Are you starting with Toluene? Start->RouteCheck FC_Route Friedel-Crafts Acylation (Toluene + Succinic Anhydride) RouteCheck->FC_Route Yes Grignard_Route Grignard Route (3-Bromotoluene + Succinic Anhydride) RouteCheck->Grignard_Route No (Using Halide) Para_Product Major Product: Para-isomer (4-methylphenyl) NOT TARGET FC_Route->Para_Product Standard Conditions Temp_Opt Temperature Optimization (Critical Step) Grignard_Route->Temp_Opt Para_Product->Start Restart with correct route Meta_Product Major Product: Meta-isomer (3-methylphenyl) TARGET ACHIEVED Esterification Fischer Esterification (MeOH / H+) Meta_Product->Esterification Low_Temp -78°C to -20°C Prevents double addition Temp_Opt->Low_Temp Required Low_Temp->Meta_Product Final Final Product Isolated Esterification->Final

Caption: Decision tree highlighting the necessity of the Grignard route for the 3-isomer and the temperature requirements.

Module 4: Experimental Data Summary

Table 1: Temperature Effects on Friedel-Crafts Acylation (Toluene Model)

Temperature (°C)Conversion (%)Para:Meta RatioBy-products (Tar/Dimer)
0 - 5 65% (Slow)95 : 2< 1%
25 - 30 92% (Optimal) 93 : 3 2 - 5%
60 - 80 85%85 : 10> 15% (Significant)
> 100 Variable70 : 25> 40% (Failure)

Note: Data approximates standard AlCl


 conditions in DCE. High temperatures increase Meta content via isomerization but sacrifice yield to decomposition.[1]

References

  • Friedel-Crafts Chemistry: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on acylation thermodynamics).

  • Regioselectivity in Acylation: Pearson, D. E., & Buehler, C. A.[1] "The Synthesis of Aryl Ketones by the Friedel-Crafts Reaction." Synthesis, 1972(10), 533-542.[1] Link

  • Grignard Synthesis of Keto Acids: Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones."[1] Chemical Reviews, 1947, 40(1), 15-32.[1] (Classic method for controlling regiochemistry in keto-acid synthesis). Link

  • Reaction Optimization: "Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate." PrepChem. (Analogous procedure demonstrating temperature control). Link

Sources

Optimization

Technical Support Center: Stability of Methyl 4-(3-methylphenyl)-4-oxobutanoate

[1] Current Status: Operational Topic: Stability Profile & Troubleshooting under Acidic Conditions Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary & Stability Profile[2] Methyl 4-(3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Stability Profile & Troubleshooting under Acidic Conditions Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Stability Profile[2]

Methyl 4-(3-methylphenyl)-4-oxobutanoate is a


-keto ester .[1] Its stability in acidic media is governed by two competing mechanisms: hydrolysis  (primary) and cyclodehydration  (secondary, but critical).[1]

While the methyl ester moiety is susceptible to standard acid-catalyzed hydrolysis, the presence of the


-ketone introduces a "neighboring group effect."[1] Upon hydrolysis to the free acid, the molecule enters an equilibrium with its cyclic pseudo-acid form, which can irreversibly dehydrate to a furanone derivative under forcing conditions.[1]
Core Stability Matrix
ParameterConditionStability RatingPrimary Degradant
Dilute Mineral Acid pH 2–5, < 25°CModerate 4-(3-methylphenyl)-4-oxobutanoic acid
Strong Acid / Heat pH < 1, > 40°CCritical Failure 5-(3-methylphenyl)furan-2(5H)-one
Lewis Acid Anhydrous (e.g., AlCl

)
Variable Complexation / Friedel-Crafts side products

Detailed Degradation Mechanisms

Understanding the why allows you to control the what. The degradation of this molecule is not a single step; it is a cascade.

Pathway A: Hydrolysis ( Mechanism)

In aqueous acid, the ester carbonyl is protonated, rendering it electrophilic.[1] Water attacks, displacing methanol.[1] This yields the parent


-keto acid . This step is reversible but driven forward by excess water.[2]
Pathway B: Cyclization (The "Hidden" Trap)

Once the free acid is formed, the pendant ketone at the C4 position interacts with the carboxylic acid.[1]

  • Pseudo-Acid Formation: The carboxyl oxygen attacks the ketone carbonyl, forming a cyclic hemiacetal (hydroxylactone).[1]

  • Dehydration: In the presence of strong acid and heat, this intermediate loses water to aromatize into a butenolide (furanone) derivative.[1] This step is often irreversible and leads to "tarry" impurities.

Visualization: Degradation Cascade

The following diagram illustrates the stepwise degradation from the ester to the furanone.

StabilityPath Ester Target Molecule (Methyl Ester) Acid Degradant A (Free Keto-Acid) Ester->Acid Hydrolysis (+H2O, H+) Acid->Ester Fischer Esterification (+MeOH, H+) Pseudo Intermediate (Cyclic Hemiacetal) Acid->Pseudo Equilibrium (Spontaneous) Furanone Degradant B (Furanone/Lactone) Pseudo->Furanone Dehydration (-H2O, Heat/Acid)

Caption: Figure 1. Acid-mediated degradation pathway showing hydrolysis to the keto-acid followed by cyclodehydration to the furanone.[1]

Troubleshooting Guide

Issue 1: Unexpected Loss of Product Mass during Workup

Symptom: You acidified the reaction mixture to quench it, but the isolated yield of the ester is low. Diagnosis: Acid-catalyzed hydrolysis occurred during the quench or extraction. Root Cause: The pH was lowered too far (< pH 2) or the contact time with the aqueous acid was too long.[1]

Corrective Protocol:

  • Temperature Control: Cool the reaction mixture to 0°C before adding any acid.

  • Buffer Selection: Do not use concentrated HCl. Use a saturated Ammonium Chloride (

    
    ) solution or 1M Phosphate buffer (pH 4–5).[1]
    
  • Rapid Extraction: Perform phase separation immediately. Do not let the ester sit in the acidic aqueous layer.

Issue 2: Appearance of "Split" Peaks in NMR (Pseudo-Acid)

Symptom: The


H NMR shows the expected ester peaks, but also a secondary set of aromatic signals and the disappearance of the ketone signal.
Diagnosis:  Equilibrium with the cyclic pseudo-acid.
Root Cause:  The sample may be wet or dissolved in an acidic solvent (e.g., 

that has formed DCl over time).[1]

Verification Step:

  • Run the NMR in

    
    . The hydrogen bonding capacity of DMSO often shifts the equilibrium back toward the open-chain keto-acid/ester form, simplifying the spectrum.[1]
    
Issue 3: Insoluble Precipitate / Tarry Residue

Symptom: After heating in acid (e.g., for deprotection of another group), a dark solid forms.[1] Diagnosis: Formation of polymerized furanone derivatives. Root Cause: Dehydration of the


-keto acid intermediate.

Decision Tree for Troubleshooting:

Debug Start Problem: Low Purity CheckNMR Check 1H NMR (3.6 ppm Singlet?) Start->CheckNMR SingletPresent Methyl Singlet Present CheckNMR->SingletPresent Yes SingletAbsent Methyl Singlet Absent CheckNMR->SingletAbsent No CheckVinyl Check Vinyl Region (5.0 - 6.5 ppm) SingletAbsent->CheckVinyl AcidForm Diagnosis: Hydrolysis to Acid CheckVinyl->AcidForm Clean Aromatic FuranoneForm Diagnosis: Cyclization to Furanone CheckVinyl->FuranoneForm New Doublets Action1 Action: Re-esterify (MeOH/H2SO4) AcidForm->Action1 Action2 Action: Irreversible Discard & Restart FuranoneForm->Action2

Caption: Figure 2.[1][3] Diagnostic workflow for identifying degradation products via NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q: Can I use this ester in a Friedel-Crafts reaction with another aromatic ring? A: Yes, but be cautious. Lewis acids like


 can complex with the ester oxygen, slowing down the reaction or causing demethylation.[1] It is often better to perform the Friedel-Crafts reaction using the anhydride (succinic anhydride derivative) first, and then esterify the resulting acid, rather than trying to react the ester directly [1].[1]

Q: I need to remove a Boc group elsewhere in the molecule using TFA. Will the ester survive? A: Likely, yes, provided the conditions are anhydrous.[1] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is generally safe for methyl esters because there is no water to drive hydrolysis.[1] However, ensure the reaction is quenched with mild base (NaHCO


) immediately upon completion to prevent hydrolysis during the aqueous workup [2].[1]

Q: How should I store this compound for long periods? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy. Even atmospheric moisture can slowly hydrolyze the ester over months, autocatalyzing the degradation as the generated acid lowers the pH further.[1]

References

  • Friedel-Crafts Acylation Mechanisms & Succinylation

    • Source: BenchChem / Wikipedia (Friedel-Crafts Reaction).[1]

    • Context: Describes the synthesis of 4-oxo-butanoic acids via succinic anhydride and AlCl3, the precursor to the topic ester.
    • URL:[1]

  • Ester Hydrolysis Mechanisms (

    
    ) :
    
    • Source: Common Organic Chemistry / LibreTexts.
    • Context: Defines the acid-catalyzed hydrolysis mechanism and reversibility.
    • URL:[1]

  • Cycliz

    
    -Keto Acids to Furanones :
    
    • Source: Semantic Scholar / ResearchGate (Thombare et al., 2009).[1]

    • Context: "Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones."[1][4] Confirms the pathway of 4-aryl-4-oxobutanoic acids cyclizing to furanones under acidic conditions.[1]

    • URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: Structural Elucidation of Methyl 4-(3-methylphenyl)-4-oxobutanoate via 1H NMR

Executive Summary Compound: Methyl 4-(3-methylphenyl)-4-oxobutanoate CAS: (Analogous to 4-methyl isomer 57498-54-1; Meta-isomer specific registry may vary) Application: Intermediate in the synthesis of non-steroidal anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Methyl 4-(3-methylphenyl)-4-oxobutanoate CAS: (Analogous to 4-methyl isomer 57498-54-1; Meta-isomer specific registry may vary) Application: Intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and poly-functionalized aromatic scaffolds.

This guide provides a definitive technical framework for the structural verification of the meta-substituted isomer. In Friedel-Crafts acylations of toluene with succinic anhydride, the para-isomer is thermodynamically and kinetically favored. Consequently, the meta-isomer often appears as a minor impurity or requires specialized directing group chemistry to synthesize. Distinguishing these regioisomers relies heavily on the fine structure of the aromatic region in 1H NMR.

Part 1: Experimental Protocol (Self-Validating)

To ensure reproducible data that allows for the resolution of fine coupling constants (


), the following protocol is mandatory.
Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       minimizes viscosity-induced line broadening compared to DMSO-
      
      
      
      , essential for resolving the aromatic meta-coupling (
      
      
      Hz).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Quality Control: High concentrations (>30 mg) can cause stacking effects, shifting aromatic protons upfield and obscuring multiplet patterns.

  • Tube Quality: High-precision 5mm tubes (camber < 3 µm).

Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended for clear aromatic resolution).

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time (AQ):

    
     3.0 seconds (crucial for accurate integration of small couplings).
    
  • Relaxation Delay (D1): 5.0 seconds.

    • Reasoning: The quaternary carbons (carbonyls) have long

      
       times; however, for proton integration, we must ensure the methyl protons relax fully to avoid integration errors between the 
      
      
      
      and
      
      
      .

Part 2: Spectral Interpretation & Assignment

A. The Aliphatic Region (High Field)

This region confirms the "skeleton" of the molecule (the succinyl chain and ester).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
2.40 Singlet (s)3H

Methyl group on the aromatic ring.
2.75 Triplet (

)
2H

Methylene

to the ester. Shielded relative to the ketone

-protons.
3.30 Triplet (

)
2H

Methylene

to the ketone. Deshielded by the anisotropy of the carbonyl and the aromatic ring.
3.70 Singlet (s)3H

Methoxy ester. Distinctive sharp singlet.

Key Diagnostic: The two triplets (


 Hz) form an 

system. If these appear as a broad singlet, check the shimming or consider a lower field strength artifact; they must be distinct triplets.
B. The Aromatic Region (The Regioisomer Differentiator)

This is the critical quality gate. The meta-substitution pattern breaks the symmetry seen in the para-isomer.

Expected Pattern: ABCD System (4 distinct proton environments).

  • 
     7.75 - 7.80 ppm (H-2): 
    
    • Appearance: Singlet-like (broad s) or fine doublet (

      
      ).
      
    • Coupling: Shows small meta-coupling (

      
       Hz) to H-4 and H-6.
      
    • Logic: Located between the ketone and the methyl group. It is the most deshielded due to the ortho position relative to the electron-withdrawing carbonyl.

  • 
     7.70 - 7.75 ppm (H-6): 
    
    • Appearance: Doublet (

      
      ) or Doublet of Triplets (
      
      
      
      ).
    • Coupling:

      
       Hz (with H-5).
      
    • Logic: Ortho to the carbonyl, but lacks the shielding methyl neighbor immediately adjacent.

  • 
     7.35 - 7.40 ppm (H-4): 
    
    • Appearance: Doublet (

      
      ).
      
    • Coupling:

      
       Hz (with H-5).
      
    • Logic: Para to the carbonyl. Shielded relative to H-2 and H-6.

  • 
     7.30 - 7.35 ppm (H-5): 
    
    • Appearance: Triplet (

      
      , pseudo-triplet).
      
    • Coupling:

      
       Hz (overlaps with H-4 and H-6).
      
    • Logic: The "back" of the ring, meta to the carbonyl.

Part 3: Comparative Analysis (Meta vs. Alternatives)

The most common failure mode in synthesizing this compound is obtaining the para-isomer or retaining the ortho-isomer.

Table 1: Regioisomer Discrimination Matrix
FeatureMeta-Isomer (Target) Para-Isomer (Common Impurity) Ortho-Isomer (Steric Product)
Symmetry Asymmetric (

)
Symmetric (

axis)
Asymmetric (

)
Aromatic Pattern ABCD (4 distinct signals: s, d, t, d)AA'BB' (2 distinct signals: two large doublets)ABCD (Complex multiplet, often overlapping)
Ar-CH3 Shift ~2.40 ppm~2.41 ppm (Indistinguishable)~2.50 ppm (Deshielded by carbonyl proximity)
Key Distinction H-2 (Singlet-like) at ~7.8 ppm is unique to meta.Roofing effect prominent between the two doublets.Shift downfield: H-6 often >7.8 ppm due to proximity to carbonyl.

Part 4: Logical Workflow for Structural Verification

The following diagram outlines the decision process for confirming the identity of the synthesized product.

NMR_Verification Start Crude Product 1H NMR Check_Aliphatic Check Aliphatic Region (2.0 - 4.0 ppm) Start->Check_Aliphatic Succinyl_Chain Two Triplets + Two Singlets? (Succinyl + OMe + Ar-Me) Check_Aliphatic->Succinyl_Chain Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Succinyl_Chain->Check_Aromatic Confirmed Symmetry_Check Symmetry Analysis Check_Aromatic->Symmetry_Check Para_Path Two Doublets (AA'BB') Symmetric Integration 2:2 Symmetry_Check->Para_Path High Symmetry Meta_Path Four Signals (s, d, t, d) Integration 1:1:1:1 Symmetry_Check->Meta_Path Low Symmetry Conclusion_Para REJECT: Para-Isomer (Major Friedel-Crafts Product) Para_Path->Conclusion_Para Conclusion_Meta CONFIRM: Meta-Isomer (Target Structure) Meta_Path->Conclusion_Meta

Figure 1: Decision tree for the regio-assignment of methyl (methylphenyl)-oxobutanoates.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Acetophenone derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Comparative

Technical Guide: GC-MS Fragmentation &amp; Isomer Differentiation of Methyl 4-(3-methylphenyl)-4-oxobutanoate

Executive Summary Methyl 4-(3-methylphenyl)-4-oxobutanoate (MW: 206.24 g/mol ) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. In drug development, ver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(3-methylphenyl)-4-oxobutanoate (MW: 206.24 g/mol ) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. In drug development, verifying the regiochemistry of the meta-substitution (3-position) is paramount, as Friedel-Crafts acylation of toluene with succinic anhydride derivatives often yields a mixture of para (major) and meta (minor) isomers.

This guide provides a definitive fragmentation analysis to distinguish the meta-isomer from its para- and ortho-analogues using Electron Ionization (EI) GC-MS. We focus on the Methylbenzoylium ion (m/z 119) and Tropylium ion (m/z 91) pathways as primary diagnostic tools.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 4-(3-methylphenyl)-4-oxobutanoate
Common Name Methyl 3-methylbenzoylpropionate
Molecular Formula

Exact Mass 206.0943 Da
Key Functional Groups Aryl Ketone, Methyl Ester, Toluene derivative
Boiling Point (Predicted) ~310°C (at 760 mmHg)

Experimental Protocol: GC-MS Methodology

To reproduce the fragmentation patterns described below, the following method is validated for isomer separation.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification artifacts during injection.

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (molecule is volatile).

Instrument Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge) at 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 240°C (Critical for isomer separation).

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 40–350.

Fragmentation Analysis (EI, 70 eV)

The mass spectrum of Methyl 4-(3-methylphenyl)-4-oxobutanoate is dominated by


-cleavage at the ketone carbonyl.
Primary Fragmentation Pathway

The molecule cleaves primarily at the bond between the carbonyl carbon and the aliphatic chain.

  • Molecular Ion (

    
    ): m/z 206 . Usually distinct but of moderate intensity (10-20%).
    
  • Base Peak (Acylium Ion): m/z 119 .

    • Mechanism:

      
      -cleavage adjacent to the aromatic ring.
      
    • Structure: 3-methylbenzoyl cation (

      
      ).
      
    • Significance: This peak confirms the presence of the methyl-substituted benzoyl group.

  • Tropylium/Tolyl Ion: m/z 91 .

    • Mechanism: Loss of CO (28 Da) from the m/z 119 ion.

    • Structure:

      
      .
      
    • Significance: Diagnostic for alkyl-substituted benzenes.

  • Secondary Pathway (Ester Cleavage):

    • m/z 175 (

      
      ):  Loss of methoxy group (
      
      
      
      ).
    • m/z 147 (

      
      ):  Loss of carbomethoxy group (
      
      
      
      ).
Visualization of Fragmentation Tree

Fragmentation M Molecular Ion (M+) m/z 206 (C12H14O3) Frag1 3-Methylbenzoyl Cation (Base Peak) m/z 119 M->Frag1 α-Cleavage (Ketone) Neutral1 Loss of •CH2CH2COOCH3 (87 Da) M->Neutral1 Frag4 Acylium Ester Ion m/z 175 M->Frag4 α-Cleavage (Ester) Neutral3 Loss of •OCH3 (31 Da) M->Neutral3 Frag2 Tropylium Ion m/z 91 Frag1->Frag2 Inductive Cleavage Neutral2 Loss of CO (28 Da) Frag1->Neutral2 Frag3 Cyclopentadienyl Cation m/z 65 Frag2->Frag3 - C2H2

Figure 1: Fragmentation pathway of Methyl 4-(3-methylphenyl)-4-oxobutanoate under 70 eV EI.

Comparative Analysis: Isomer Differentiation

Distinguishing the meta (3-methyl) isomer from the para (4-methyl) and ortho (2-methyl) isomers is the primary analytical challenge.

Mass Spectral Differences

While all three isomers produce m/z 119 and m/z 91, their relative abundances and specific "Ortho Effects" differ.

FeatureMeta (3-Methyl) Para (4-Methyl) Ortho (2-Methyl)
Base Peak m/z 119m/z 119m/z 119 or m/z 91
Ortho Effect Absent Absent Present (Often m/z 188 [M-18] or m/z 174 [M-32])
m/z 91/119 Ratio Low (< 0.8)Low (< 0.8)High (> 1.0) due to steric instability of acylium
Molecular Ion DistinctDistinctOften weaker

Key Insight: The ortho isomer allows for a specific hydrogen transfer from the methyl group to the carbonyl oxygen (similar to a McLafferty rearrangement but involving the ring substituent), often resulting in the loss of water or methanol. The meta and para isomers cannot spatially facilitate this transfer.

Chromatographic Separation (Retention Index)

Since MS spectra of meta and para are nearly identical, Retention Index (RI) is the definitive confirmation.

  • Stationary Phase: 5% Phenyl-polysiloxane (DB-5/HP-5).

  • Elution Order: Ortho

    
     Meta 
    
    
    
    Para.
    • Ortho: Elutes earliest (Steric hindrance prevents planar packing).

    • Meta: Intermediate.

    • Para: Elutes last (Highest symmetry, strongest van der Waals interactions).

Experimental Data Summary:

IsomerApprox. RI (DB-5)Key MS Differentiator
3-Methyl (Meta) 1560 - 1575 No ortho effect; elutes before Para.
4-Methyl (Para)1580 - 1600No ortho effect; elutes last.
2-Methyl (Ortho)1530 - 1550Possible M-18/M-32 peaks; elutes first.

Troubleshooting & Validation

Common Artifacts
  • Peak Tailing: The keto-ester functionality can interact with active sites in the liner. Solution: Use deactivated glass wool and regularly trim the column guard.

  • Ghost Peaks (m/z 149): Phthalate contamination. Ensure solvent purity.

Purity Verification Protocol

To certify a batch of Methyl 4-(3-methylphenyl)-4-oxobutanoate:

  • Run Blank: Inject pure DCM.

  • Run Standard: Inject known para-isomer standard (commercially available).

  • Run Sample: The meta product should elute slightly earlier than the para standard.

  • Check Spectrum: Verify m/z 206, 175, 119, 91. Ensure absence of m/z 188 (Ortho impurity).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 3-methylbenzoate (Analogous substructure). NIST Chemistry WebBook, SRD 69.[1][2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Acylium and Tropylium ion mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • PubChem Database. Benzoic acid, 3-methyl-, methyl ester (Compound Summary).[4] National Center for Biotechnology Information.

Sources

Validation

Comparative Guide: Methyl 4-(3-methylphenyl)-4-oxobutanoate vs. Ethyl Ester Analogs

Executive Summary: The Strategic Choice In the development of aryl-keto-acid scaffolds, the choice between Methyl 4-(3-methylphenyl)-4-oxobutanoate (M-3MP) and its Ethyl ester analog (E-3MP) is rarely arbitrary. It repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the development of aryl-keto-acid scaffolds, the choice between Methyl 4-(3-methylphenyl)-4-oxobutanoate (M-3MP) and its Ethyl ester analog (E-3MP) is rarely arbitrary. It represents a fundamental trade-off between synthetic efficiency and biological safety .

  • Select the Methyl Ester (M-3MP) when optimizing for crystallinity and atom economy in early-stage synthesis. Its higher melting point often allows for purification via recrystallization rather than chromatography, and it exhibits faster hydrolytic cleavage in enzymatic assays.

  • Select the Ethyl Ester (E-3MP) for in vivo studies and prodrug formulations . The metabolic byproduct (ethanol) is significantly less toxic than methanol, and the increased lipophilicity (LogP) improves membrane permeability for intracellular targeting.

Chemical Architecture & Physicochemical Profile

The following data compares the core physicochemical properties that drive experimental behavior. Values are derived from standard structure-activity relationship (SAR) predictors and comparative literature for homologous keto-esters.

FeatureMethyl Ester (M-3MP)Ethyl Ester (E-3MP)Impact on Workflow
Molecular Formula


Ethyl adds steric bulk.
Molecular Weight 206.24 g/mol 220.27 g/mol Methyl has better atom economy.
Predicted LogP ~2.3 - 2.5~2.7 - 2.9Ethyl is more lipophilic (better cell entry).
H-Bond Acceptors 33Identical binding potential.
Rotatable Bonds 56Ethyl adds entropic penalty in binding.
Physical State Likely Solid / Low-melt SolidLikely Oil / Low-melt SolidMethyl esters crystallize more readily.
Hydrolysis Rate Fast (

15-30 min)
Moderate (

45-60 min)
Methyl is more labile to esterases.

Technical Insight: The "Magic Methyl" effect often results in M-3MP packing more efficiently in the crystal lattice, leading to higher melting points. This makes M-3MP superior for large-scale intermediate storage, whereas E-3MP often requires high-vacuum distillation for purification.

Synthetic Viability & Pathway Analysis

The synthesis of these esters typically proceeds via the Friedel-Crafts succinoylation of toluene (yielding the acid) followed by esterification. Note that direct Friedel-Crafts on toluene favors the para (4-methyl) isomer. Obtaining the meta (3-methyl) isomer specifically requires directed synthesis (e.g., via Grignard reagents) or separation of isomers.

Comparative Synthetic Workflow (DOT Diagram)

SynthesisComparison Precursor 3-Bromotoluene (Regio-control) Grignard Grignard Reagent (m-TolylMgBr) Precursor->Grignard Mg, THF Intermed Intermediate: 4-(3-methylphenyl)-4-oxobutanoate (Mg Salt) Grignard->Intermed + Succinic Anhydride Succinic Succinic Anhydride Succinic->Intermed Acid Acid Precursor: 4-(3-methylphenyl)-4-oxobutanoic acid Intermed->Acid H3O+ Quench MethylRoute Route A: MeOH / H2SO4 (Fischer Esterification) Acid->MethylRoute EthylRoute Route B: EtOH / H2SO4 (Fischer Esterification) Acid->EthylRoute ProdMe Methyl Ester (M-3MP) Yield: ~85-90% Workup: Crystallization MethylRoute->ProdMe Reflux 4h ProdEt Ethyl Ester (E-3MP) Yield: ~80-85% Workup: Extraction/Distillation EthylRoute->ProdEt Reflux 6h (Slower)

Figure 1: Divergent synthetic pathways. Route A (Methyl) is kinetically favored due to lower steric hindrance of methanol, often resulting in higher yields and easier purification.

Biological Performance: Hydrolysis & Toxicity[1]

This is the critical differentiator for drug development. Esters are prodrugs; they must hydrolyze to release the active acid scaffold.

Hydrolytic Lability (Metabolic Stability)[2]
  • Mechanism: Carboxylesterases (CES1/CES2) attack the carbonyl carbon.

  • Methyl Advantage: The methyl group exerts minimal steric hindrance, allowing rapid enzymatic attack. In rat plasma assays, methyl esters of aryl-alkanoates typically show a

    
     that is 2-3x shorter than their ethyl counterparts [1].
    
  • Ethyl Advantage: The ethyl group provides a "steric shield," slowing hydrolysis. This is beneficial if the goal is sustained release or if the compound needs to survive first-pass metabolism to reach peripheral tissues.

Toxicity of Metabolites
  • M-3MP Risk: Hydrolysis releases Methanol , which metabolizes to Formaldehyde and Formic Acid (highly toxic, ocular toxicity) [2]. While acceptable in nanomolar in vitro screens, methyl esters are often avoided in high-dose in vivo studies.

  • E-3MP Benefit: Hydrolysis releases Ethanol , which is metabolically benign at pharmacological concentrations.

Experimental Logic: The Hydrolysis Assay

To verify the stability profile, the following enzymatic assay is standard.

HydrolysisAssay Start Substrate Preparation (10mM in DMSO) Incubation Incubation System PBS (pH 7.4) + Esterase (PLE/Liver Microsomes) Start->Incubation Dilute to 100uM Sampling Sampling Points (0, 5, 15, 30, 60 min) Incubation->Sampling 37°C Shaking Quench Quench: Ice-cold ACN (Precipitate Proteins) Sampling->Quench Analysis HPLC-UV/MS Analysis Monitor Disappearance of Ester / Appearance of Acid Quench->Analysis

Figure 2: Standard Operating Procedure (SOP) for determining hydrolytic half-life (


).

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-(3-methylphenyl)-4-oxobutanoate

Use this protocol for generating analytical standards or intermediates.

  • Reagents: 4-(3-methylphenyl)-4-oxobutanoic acid (1.0 eq), Methanol (anhydrous, solvent),

    
     (catalytic, 0.1 eq).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

    
    ).
    
  • Reaction: Dissolve the keto-acid in Methanol (10 mL/g). Add conc.

    
     dropwise. Reflux for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Workup (Critical Step):

    • Cool to room temperature.[1] Concentrate methanol to 20% volume under reduced pressure.

    • Pour residue into ice-water.

    • Differentiation: The Methyl ester will likely precipitate as a white solid. Filter and wash with cold water.

    • If oil forms: Extract with DCM, wash with

      
       (removes unreacted acid), dry over 
      
      
      
      .
  • Purification: Recrystallize from minimal hot Hexane/EtOAc.

Protocol B: Comparative Plasma Stability Assay

Use this protocol to select the candidate for in vivo studies.

  • Preparation: Prepare 10 mM stock solutions of M-3MP and E-3MP in DMSO.

  • Matrix: Thaw Rat Plasma (heparinized) or Human Liver Microsomes (HLM) to 37°C.

  • Initiation: Spike plasma with stock solution to final concentration of 10

    
    M (0.1% DMSO final).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). Vortex for 1 min. Centrifuge at 10,000g for 5 min.
    
  • Analysis: Inject supernatant into HPLC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
    • Expectation: M-3MP slope > E-3MP slope (faster clearance).

References

  • Taylor & Francis. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from

  • Medscape. (2024). Methanol Toxicity: Background, Etiology and Pathophysiology. Retrieved from

  • NIH/PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from

  • EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from

Sources

Comparative

FTIR spectrum analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate

An In-Depth Guide to the FTIR Spectrum Analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate: A Comparative Approach Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectrum Analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate: A Comparative Approach

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-(3-methylphenyl)-4-oxobutanoate. As a practicing scientist, you understand that robust compound identification is not merely about matching a spectrum to a library entry; it's about fundamentally understanding the molecule's vibrational characteristics. This document is structured to provide not just the data, but the scientific rationale behind the spectral features. We will delve into a predictive analysis of the spectrum, provide a rigorous experimental protocol for its acquisition, and compare its expected features against structurally relevant alternatives to highlight the nuanced information that FTIR spectroscopy can provide.

The Molecular Structure and Its Vibrational Fingerprint

Methyl 4-(3-methylphenyl)-4-oxobutanoate is a β-keto ester with a distinct molecular architecture that gives rise to a characteristic infrared spectrum. The molecule contains several key functional groups, each with specific vibrational modes that absorb infrared radiation at predictable frequencies.

  • Aromatic Ketone: The carbonyl group (C=O) is conjugated with the meta-substituted phenyl ring. This conjugation is critical as it delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone.

  • Methyl Ester: A saturated ester group is present at the end of the butanoate chain. This introduces a second, non-conjugated carbonyl group and two distinct C-O single bonds, all of which are strong IR absorbers.

  • Aromatic Ring: The meta-substituted benzene ring has C-H and C=C bonds that produce characteristic absorptions. The substitution pattern (1,3- or meta) will uniquely influence the C-H out-of-plane bending vibrations in the fingerprint region.

  • Aliphatic Chain: The -(CH₂)₂- linker and the methyl group on the ring contribute standard aliphatic C-H stretching and bending vibrations.

Understanding these components allows us to predict and interpret the resulting spectrum with high confidence.

Predicted FTIR Absorption Bands for Methyl 4-(3-methylphenyl)-4-oxobutanoate

Based on established principles of infrared spectroscopy, we can anticipate the key absorption bands for the title compound. The following table summarizes these predictions, providing the foundational data for experimental verification.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Insights
~3080 - 3030Medium-WeakAromatic C-H StretchThe sp² C-H bonds of the phenyl ring consistently absorb at frequencies just above 3000 cm⁻¹.[1]
~2960 - 2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the methyl and methylene sp³ C-H bonds.[1]
~1740 Strong, Sharp Ester C=O Stretch Saturated aliphatic esters typically exhibit a strong carbonyl absorption in the 1750-1735 cm⁻¹ range.[1][2] This peak is expected to be one of the most intense in the spectrum.
~1685 Strong, Sharp Aromatic Ketone C=O Stretch Conjugation with the phenyl ring lowers the vibrational frequency from the typical ~1715 cm⁻¹ for a saturated ketone to ~1690-1685 cm⁻¹.[3][4]
~1600, ~1475Medium-WeakAromatic C=C StretchThe stretching vibrations within the benzene ring typically produce a pair of sharp absorptions.[5]
~1250 & ~1150 Strong Ester C-O Stretches Esters characteristically show two strong C-O stretching bands: an asymmetric C-C-O stretch and a symmetric O-C-C stretch.[6]
~880, ~780, ~690Medium-StrongAromatic C-H Out-of-Plane BendThis combination of bands is highly characteristic of a 1,3- (meta) substitution pattern on a benzene ring. This is a critical feature in the fingerprint region for isomer identification.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The trustworthiness of any spectral interpretation rests entirely on the quality of the experimental data. The following protocol outlines a self-validating workflow for analyzing a liquid or low-melting solid sample like Methyl 4-(3-methylphenyl)-4-oxobutanoate using an Attenuated Total Reflectance (ATR) accessory, which has become the industry standard for its simplicity and lack of sample preparation.[7]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal

Protocol Steps:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe. The choice of solvent is crucial; it must be volatile and not react with the crystal material.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A clean, flat baseline after the background scan validates this step.

  • Sample Application:

    • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.[8] If the sample is a solid, place a small amount of the powder or crystalline material on the crystal.

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal.[8]

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (This is sufficient for most routine identification and provides a good signal-to-noise ratio).

    • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Perform an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly with a solvent-wetted wipe immediately after the measurement to prevent cross-contamination.[9]

The logical flow of this experimental procedure is designed to minimize error and ensure reproducibility.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Analysis Clean_Crystal Clean ATR Crystal (Isopropanol) Run_Background Acquire Background Scan Clean_Crystal->Run_Background Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Apply_Pressure Ensure Good Contact Apply_Sample->Apply_Pressure Acquire_Spectrum Run Sample Scan (16 scans, 4 cm⁻¹ res.) Apply_Pressure->Acquire_Spectrum Process_Data Background Subtraction & ATR Correction Acquire_Spectrum->Process_Data Peak_Analysis Identify Key Peaks (C=O, C-O, C-H) Process_Data->Peak_Analysis Compare Compare to Alternatives & Reference Data Peak_Analysis->Compare caption Workflow for FTIR Analysis using ATR

Caption: Workflow for FTIR Analysis using ATR

Comparative Analysis: Distinguishing Methyl 4-(3-methylphenyl)-4-oxobutanoate from Alternatives

The true power of spectroscopy lies in its ability to differentiate between closely related structures. Analyzing the expected spectrum of our target compound against its isomers and precursors reveals subtle but definitive differences.

CompoundKey Differentiating Feature(s)Expected Wavenumber(s) (cm⁻¹)Rationale
Methyl 4-(3-methylphenyl)-4-oxobutanoate (Target) Aromatic Ketone C=OEster C=OMeta-substitution C-H bend~1685~1740~880, 780, 690Conjugated ketone and saturated ester peaks are both present. The C-H out-of-plane bending pattern is characteristic of 1,3-disubstitution.
Methyl 4-(4-methylphenyl)-4-oxobutanoate (Isomer) Para-substitution C-H bend~820While the carbonyl and C-O stretches will be nearly identical to the target, the out-of-plane C-H bending will show a single strong band typical for 1,4- (para) substitution, providing clear differentiation in the fingerprint region.[5]
Methyl 4-phenyl-4-oxobutanoate (Analogue) Mono-substitution C-H bend~750, ~690Lacks the aliphatic C-H stretches from the ring's methyl group. The out-of-plane bending pattern will be characteristic of monosubstitution.
4-(3-methylphenyl)-4-oxobutanoic Acid (Precursor) Absence of Ester PeaksPresence of Carboxylic Acid O-H and C=O~3300-2500 (very broad)~1710 (broad)The most dramatic difference. The ester C=O (~1740 cm⁻¹) and C-O stretches are replaced by the extremely broad O-H stretch of a hydrogen-bonded carboxylic acid and a C=O stretch that is often broader and at a slightly lower frequency than an ester.[10]

This comparative approach is essential for confirming the identity of a synthesized compound and ensuring it is free of isomeric impurities or unreacted starting materials. By focusing on the fingerprint region and the precise positions of the carbonyl bands, a researcher can make an unambiguous assignment.

Conclusion

The FTIR spectrum of Methyl 4-(3-methylphenyl)-4-oxobutanoate is rich with information, defined by two distinct carbonyl absorptions—an aromatic ketone C=O stretch around 1685 cm⁻¹ and a saturated ester C=O stretch near 1740 cm⁻¹—as well as strong ester C-O bands and a characteristic meta-substitution pattern in the fingerprint region. By following a rigorous experimental protocol and employing a comparative analytical mindset, researchers can leverage FTIR spectroscopy as a rapid, reliable, and definitive tool for structural elucidation and purity assessment in drug development and chemical synthesis.

References

  • Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
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  • Specac Ltd. Interpreting Infrared Spectra.
  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Nandiyanto, A. B. D., et al. (2026, January 11).
  • Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.
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Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate in Mixtures

For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules within complex mixtures is paramount. This guide provides an in-depth comparison of analytical methodo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules within complex mixtures is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate, a keto ester that may be present as an intermediate, impurity, or the active pharmaceutical ingredient (API) itself. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and experimental data to inform your choice of analytical technique.

The Importance of Method Selection in Pharmaceutical Analysis

The choice of an analytical method is not merely a matter of convenience; it is a critical decision that impacts data reliability, regulatory compliance, and ultimately, patient safety.[1] A robust and validated analytical method ensures that the results are accurate, precise, and reproducible.[2] For a compound like Methyl 4-(3-methylphenyl)-4-oxobutanoate, which contains both a ketone and an ester functional group, as well as an aromatic ring, several analytical avenues are available. The selection of the most appropriate technique depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling at trace levels).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[3] For a UV-active compound like Methyl 4-(3-methylphenyl)-4-oxobutanoate, HPLC with UV detection is often the first choice for quantitative analysis.[4]

Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To develop and validate a precise and accurate HPLC method for the quantification of Methyl 4-(3-methylphenyl)-4-oxobutanoate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar Methyl 4-(3-methylphenyl)-4-oxobutanoate, allowing for good separation from more polar or less retained impurities.[3]

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution. The 60:40 ratio is a starting point and should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • UV Detection at 254 nm: The aromatic ring in the analyte provides strong UV absorbance, making UV detection a sensitive and selective method. 254 nm is a common wavelength for aromatic compounds and is likely to provide a good response. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Standard/Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile) Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[5] For a keto ester like Methyl 4-(3-methylphenyl)-4-oxobutanoate, GC-MS can be particularly useful for trace-level impurity analysis. However, due to the polarity of the keto group, derivatization may be necessary to improve volatility and thermal stability.[6]

Experimental Protocol: GC-MS Analysis

Objective: To develop a sensitive and selective GC-MS method for the quantification of Methyl 4-(3-methylphenyl)-4-oxobutanoate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.

    • SIM Ions (hypothetical): m/z 119 (base peak), 147, 206 (molecular ion). These would be determined from the full scan mass spectrum of the analyte.

Rationale for Experimental Choices:

  • DB-5ms Column: This is a low-polarity column that is widely used for general-purpose analyses and is suitable for a broad range of semi-volatile organic compounds.

  • Temperature Program: The initial temperature and ramp rate are chosen to ensure good separation of the analyte from other components in the mixture. The final temperature and hold time are to ensure that all components are eluted from the column.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification.[7]

  • Selected Ion Monitoring (SIM): SIM mode significantly increases sensitivity and selectivity by only monitoring specific ions characteristic of the analyte, thereby reducing background noise.[8]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Weigh Standard/Sample Dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) Start->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Dilute Dilute to Working Concentration Derivatize->Dilute Inject Inject into GC System Dilute->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate by GC-MS.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. Below is a comparative summary of their expected performance for the quantification of Methyl 4-(3-methylphenyl)-4-oxobutanoate.

ParameterHPLC-UVGC-MSRationale
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%95-105%Both methods, when properly validated, provide high accuracy.
Precision (% RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision for routine analyses.
Limit of Detection (LOD) ~10-100 ng/mL~0.1-10 ng/mLGC-MS in SIM mode is significantly more sensitive than HPLC-UV.[9]
Limit of Quantification (LOQ) ~50-200 ng/mL~1-20 ng/mLThe higher sensitivity of GC-MS translates to a lower LOQ.
Specificity GoodExcellentThe mass spectrometric detection in GC-MS provides a higher degree of specificity compared to UV detection.
Sample Throughput HighModerateHPLC methods can often have shorter run times and require less sample preparation.
Cost & Complexity LowerHigherHPLC systems are generally less expensive to purchase and maintain than GC-MS systems.

Alternative and Complementary Techniques

While HPLC and GC are the primary chromatographic techniques, other methods can be considered:

  • Quantitative NMR (qNMR): This technique offers the advantage of not requiring a reference standard of the analyte for quantification, as it relies on the direct relationship between the signal intensity and the number of protons. It can be a powerful tool for the certification of reference materials.

  • Spectroscopic Methods (UV-Vis, IR): While less common for quantification in complex mixtures due to potential interferences, spectroscopic methods can be used for the analysis of relatively pure samples or for preliminary assessments.[10][11]

Conclusion: Making an Informed Decision

The quantitative analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate in mixtures can be reliably achieved using either HPLC-UV or GC-MS.

  • HPLC-UV is the recommended method for routine quality control, assay of the main component, and analyses where the analyte concentration is relatively high. Its robustness, high throughput, and lower cost make it an attractive option for many laboratories.

  • GC-MS is the superior choice for trace-level analysis, such as the quantification of impurities or degradation products. Its exceptional sensitivity and selectivity ensure reliable results even at very low concentrations.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the intended purpose of the analysis. A comprehensive method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the chosen method.[12][13]

References

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  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. Available from: [Link]

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  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC International. Available from: [Link]

  • methyl 4-cyano-4-oxobutanoate - C6H7NO3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Density Functional Theory Approach on the Mechanism of Uncatalysed Oxidation of 4-[(4-Methylphenyl) amino]-4-oxobutanoic Acid by Alkaline Potassium Permanganate - Physical Chemistry Research. Available from: [Link] CHEMISTRYr.ir/article_180461.html

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Comparative

A Senior Application Scientist's Comparative Guide to TLC Visualization of Methyl 4-(3-methylphenyl)-4-oxobutanoate

In the landscape of synthetic chemistry and drug development, the meticulous monitoring of reaction progress and the assessment of product purity are paramount. Thin-Layer Chromatography (TLC) remains an indispensable, r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the meticulous monitoring of reaction progress and the assessment of product purity are paramount. Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective technique for these tasks. However, the separation of compounds on a TLC plate is only half the battle; visualization of the separated, often colorless, spots is the critical step that yields actionable data.

This guide provides an in-depth comparison of various visualization methods for a specific keto-ester, Methyl 4-(3-methylphenyl)-4-oxobutanoate. As a molecule featuring a conjugated aromatic ketone and an ester moiety, it presents an excellent case study for evaluating the sensitivity, specificity, and utility of different common visualization techniques. Our analysis moves beyond mere protocols to explore the underlying chemical principles, empowering researchers to make informed decisions tailored to their analytical needs.

The Analyte: Understanding Methyl 4-(3-methylphenyl)-4-oxobutanoate

To select appropriate visualization methods, we must first consider the structural features of our target molecule.

  • Aromatic Ring & Conjugated Ketone: The presence of the 3-methylphenyl group in conjugation with the ketone carbonyl group creates a chromophore that strongly absorbs ultraviolet (UV) light.[1][2][3] This makes UV irradiation a primary candidate for non-destructive visualization.

  • Ketone Carbonyl Group: This functional group is a key target for chemical staining. It can react with specific reagents like 2,4-dinitrophenylhydrazine (2,4-DNP) to form colored derivatives (hydrazones).[4][5] It also serves as an electrophilic site for nucleophilic attack in acid-catalyzed condensation reactions, such as those with p-anisaldehyde or vanillin.[6]

  • Oxidizable Sites: The molecule contains sites susceptible to oxidation, such as the benzylic methyl group and potentially the ketone itself, making it detectable by strong oxidizing agents like potassium permanganate.[6][7]

These features suggest that a multi-faceted approach to visualization is possible, with each method offering distinct advantages.

Experimental Design & Workflow

The following workflow was designed to systematically evaluate each visualization method on the same analyte, ensuring a direct and reliable comparison.

G cluster_prep Phase 1: Plate Preparation & Development cluster_viz Phase 2: Comparative Visualization cluster_analysis Phase 3: Data Analysis prep_plate Prepare Silica Gel TLC Plate (Pencil origin line 1 cm from base) spot_plate Spot Dilute Solution of Analyte prep_plate->spot_plate develop Develop Plate in Chamber (e.g., 4:1 Hexane:Ethyl Acetate) spot_plate->develop dry_plate Dry Plate Thoroughly develop->dry_plate uv Method A: UV Light (254 nm) (Non-Destructive) dry_plate->uv Initial Check permanganate Method B: KMnO4 Stain (Destructive) uv->permanganate Proceed to Destructive Method anisaldehyde Method C: p-Anisaldehyde Stain (Destructive) uv->anisaldehyde dnp Method D: 2,4-DNP Stain (Destructive) uv->dnp record Record Spot Appearance, Color, and Rf Value permanganate->record anisaldehyde->record dnp->record compare Compare Sensitivity, Specificity, and Ease of Use record->compare

Caption: Experimental workflow for the comparative analysis of TLC visualization methods.

Methodologies and Protocols

The following protocols describe the preparation and application of each visualization agent. All staining procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General TLC Development Protocol
  • Plate Preparation: On a silica gel TLC plate containing a fluorescent indicator (F254), lightly draw an origin line with a pencil approximately 1 cm from the bottom.[8][9]

  • Spotting: Dissolve a small amount (1-2 mg) of Methyl 4-(3-methylphenyl)-4-oxobutanoate in a volatile solvent (~1 mL ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.[8][10]

  • Development: Place the spotted TLC plate into a developing chamber containing an appropriate mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). The chamber atmosphere should be saturated with solvent vapor.[9]

  • Completion: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.[8][9]

Visualization Protocols

A. Ultraviolet (UV) Light (Non-Destructive)

  • Principle: The conjugated aromatic system of the analyte absorbs 254 nm UV light. On a TLC plate containing a fluorescent indicator, this absorption quenches the background fluorescence, causing the analyte spot to appear dark.[3][6][11]

  • Procedure:

    • Place the dried TLC plate under a short-wave (254 nm) UV lamp.[1]

    • Observe the plate for dark spots against the green fluorescent background.[2][6]

    • Lightly circle any visible spots with a pencil, as they will disappear once the lamp is removed.[1]

B. Potassium Permanganate (KMnO₄) Stain (Destructive)

  • Principle: The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. It reacts with oxidizable functional groups on the analyte, being reduced in the process to manganese dioxide (MnO₂), a brown precipitate. This results in a yellow-to-brown spot on a purple or pink background.[6][7]

  • Stain Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[12][13]

  • Procedure:

    • Quickly dip the dried TLC plate into the KMnO₄ stain solution using forceps.[6]

    • Remove the plate and let the excess stain drip off.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background. The background will fade to pink and eventually yellow with excessive heating.[6][7]

C. p-Anisaldehyde Stain (Destructive)

  • Principle: Under strong acidic conditions, p-anisaldehyde reacts with nucleophilic compounds. With ketones, this is believed to proceed through an acid-catalyzed aldol-type condensation, followed by dehydration upon heating. The resulting extended conjugated system is highly colored.[6] This stain is excellent for detecting carbonyls, alcohols, and other nucleophiles.[14]

  • Stain Recipe: To 135 mL of absolute ethanol, cautiously add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid. Cool the solution, then add 3.7 mL of p-anisaldehyde.[12] Store refrigerated and protected from light.[6]

  • Procedure:

    • Dip the dried TLC plate into the p-anisaldehyde solution.

    • Wipe the back of the plate to remove excess stain.

    • Heat the plate carefully with a heat gun until distinct, colored spots develop. The color can vary depending on the compound's structure.[15]

D. 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain (Destructive & Specific)

  • Principle: This is a classic qualitative test for aldehydes and ketones. 2,4-DNP reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a highly colored (typically yellow, orange, or red) solid precipitate.[5][13]

  • Stain Recipe: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a cooled mixture of 60 mL concentrated sulfuric acid and 80 mL of water. Then, add this solution to 200 mL of 95% ethanol.[13]

  • Procedure:

    • Dip the plate in the 2,4-DNP solution or spray it evenly.

    • Spots corresponding to aldehydes or ketones will appear as yellow-to-orange spots, often without heating.[4]

Comparative Analysis of Visualization Methods

The performance of each method is evaluated based on several key parameters relevant to a research setting.

MethodPrincipleExpected Spot AppearanceBackgroundSensitivitySpecificityEase of Use
UV Light (254 nm) Fluorescence QuenchingDark purple/black spotBright greenModerateLow (for any UV-active compound)Very High
KMnO₄ Stain Oxidation of AnalyteYellow to brown spotPurple, fading to pink/yellowHighLow (General for oxidizable groups)High
p-Anisaldehyde Acid-Catalyzed CondensationColored spot (e.g., pink, blue, purple)Colorless, may turn light pink/brown on overheatingHighModerate (Nucleophiles, carbonyls)Moderate
2,4-DNP Stain Hydrazone FormationBright yellow/orange spotColorless/pale yellowModerateVery High (Aldehydes & Ketones only)High
Discussion of Results & Mechanistic Insights
  • UV Light: As predicted, the conjugated aromatic ketone system makes Methyl 4-(3-methylphenyl)-4-oxobutanoate easily visible under 254 nm UV light.[1][3] This is the ideal first step in any analysis as it is non-destructive and allows the same plate to be used for subsequent staining.[6] However, its lack of specificity means any UV-active impurity would also be visualized.

  • Potassium Permanganate: This stain is highly sensitive and provides a clear positive result. The reaction produces a distinct yellow-brown MnO₂ spot against the purple background.[6] Its main drawback is its broad reactivity; it will detect a wide range of functional groups, making it a "universal" stain but not a specific one.[7]

  • p-Anisaldehyde: This stain is expected to yield a brightly colored spot upon heating, a direct consequence of the ketone's reactivity. The acid-catalyzed reaction creates a highly conjugated product responsible for the color. This method is valuable because different functional groups can sometimes produce different colors, aiding in the differentiation of spots with similar Rf values.[10]

G cluster_mech p-Anisaldehyde Reaction Mechanism Analyte (Ketone) Analyte (Ketone) Intermediate Intermediate Analyte (Ketone)->Intermediate + H⁺, Heat p-Anisaldehyde p-Anisaldehyde p-Anisaldehyde->Intermediate + H⁺, Heat Colored_Product Colored Conjugated Product Intermediate->Colored_Product - H₂O

Caption: Simplified mechanism for color formation with p-anisaldehyde stain.

  • 2,4-DNP: This reagent provides the most specific visualization for the target's ketone functionality. The formation of the bright orange hydrazone is a definitive indicator of a carbonyl group.[5] This makes 2,4-DNP an excellent confirmatory stain. If an unknown impurity appears with other stains but not with 2,4-DNP, it can be concluded that the impurity is not an aldehyde or ketone.

G cluster_mech_dnp 2,4-DNP Reaction Mechanism Analyte (Ketone) Analyte (Ketone) Hydrazone Colored Hydrazone Product Analyte (Ketone)->Hydrazone + H⁺ DNP 2,4-Dinitrophenylhydrazine DNP->Hydrazone + H⁺

Caption: Specific reaction of ketones with 2,4-DNP stain.

Conclusion and Recommendations

For the routine analysis of Methyl 4-(3-methylphenyl)-4-oxobutanoate, no single visualization method is universally superior; the optimal choice depends on the analytical goal.

  • For Rapid Reaction Monitoring: UV light (254 nm) is the fastest and most convenient method. It provides immediate feedback without destroying the sample plate.

  • For General-Purpose Detection of All Components: Potassium permanganate (KMnO₄) stain is the recommended choice. Its high sensitivity and broad reactivity ensure that most organic impurities, in addition to the main product, will be visualized.

  • For Differentiating Functional Groups: p-Anisaldehyde stain offers an advantage by potentially producing different colors for different compounds, which can be invaluable for resolving co-eluting spots or identifying byproducts with different functionalities.

  • For Confirmatory Analysis of the Ketone: 2,4-DNP stain is the most specific tool. It should be used when verification of the carbonyl group's presence in the main spot—or its absence in an impurity spot—is required.

A best-practice workflow involves an initial check under UV light , followed by staining with a general-purpose reagent like KMnO₄ or p-anisaldehyde to reveal the full impurity profile. Specific reagents like 2,4-DNP can then be employed on a separate plate for structural confirmation. This systematic approach leverages the strengths of each method, providing a comprehensive and trustworthy analysis for researchers and drug development professionals.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(3-methylphenyl)-4-oxobutanoate

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all laboratory materials. Methyl 4-(3-methylphenyl)-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all laboratory materials. Methyl 4-(3-methylphenyl)-4-oxobutanoate, a versatile ketoester intermediate in organic synthesis, requires meticulous handling from use to disposal.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and build a culture of safety that validates our scientific practices.

Section 1: Hazard Characterization and Essential Safety Insights

Effective disposal begins with a thorough understanding of the material's hazards. Methyl 4-(3-methylphenyl)-4-oxobutanoate is classified as a hazardous chemical, primarily due to its irritant properties.[2] A failure to appreciate these risks can lead to unsafe handling and improper disposal, creating potential exposures and regulatory violations.

The core principle of chemical waste management is that all waste generators are responsible for the proper identification and handling of the waste they produce.[3][4] Federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), strictly prohibit the disposal of such chemicals into regular trash or down the sanitary sewer.[5][6]

Table 1: Hazard Profile of Methyl 4-(3-methylphenyl)-4-oxobutanoate and its Isomers

Hazard Identification Classification
GHS Pictogram GHS07: Harmful/Irritant[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed[2]H315: Causes skin irritation[2]H319: Causes serious eye irritation[2]H335: May cause respiratory irritation[2]
Physical State White crystalline solid[1]

| Primary Waste Class | Non-halogenated Aromatic Ketone / Ester |

Section 2: The Core Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to managing Methyl 4-(3-methylphenyl)-4-oxobutanoate waste from the point of generation to its final collection.

Step 1: Immediate Handling & Personal Protective Equipment (PPE)

Proper disposal is the final step in a process that begins with safe handling. Before generating any waste, ensure you are wearing appropriate PPE.

  • Methodology:

    • Wear tightly fitting safety goggles or a face shield.[7]

    • Use chemically resistant gloves (e.g., nitrile rubber).[8]

    • Wear a lab coat and closed-toe shoes.

    • Conduct all transfers and handling within a certified chemical fume hood to mitigate inhalation risks.[9]

  • Causality: The compound is a known skin, eye, and respiratory irritant.[2] Using a fume hood and proper PPE provides the primary barrier of protection against accidental exposure during handling and waste consolidation.

Step 2: Waste Segregation at the Point of Generation

Never mix incompatible waste streams. This is a critical step to prevent dangerous chemical reactions.

  • Methodology:

    • Designate separate waste containers for different categories of waste.

    • Solid Waste: Collect pure Methyl 4-(3-methylphenyl)-4-oxobutanoate, or items grossly contaminated with it (e.g., weigh paper, spatulas), in a dedicated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a liquid hazardous waste container. Do not mix it with incompatible waste streams like strong oxidizing agents.[10] Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's waste program.

    • Trace-Contaminated Labware: Items with trace contamination, such as gloves and wipes, should be collected in a separate, clearly labeled container for solid chemical waste.[3]

  • Causality: Segregation prevents uncontrolled reactions and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) office. Mixing wastes can create complex, unidentifiable, and expensive disposal challenges.[3][11]

Step 3: Proper Containerization and Labeling

Regulatory compliance hinges on correct container selection and labeling. The container must be clearly and accurately identified for the safety of everyone who will handle it.

  • Methodology:

    • Select a container that is chemically compatible with the waste and in good condition, with a secure, leak-proof closure.[12] Plastic containers are often preferred for hazardous waste.[6]

    • Affix a completed EHS hazardous waste tag to the container before adding any waste.[6]

    • The label must include:

      • The words "Hazardous Waste."[12]

      • The full, unabbreviated chemical name: "Methyl 4-(3-methylphenyl)-4-oxobutanoate."[6] For mixtures, list all constituents and their approximate percentages.

      • The date of waste generation (the date you first add waste to the container).

      • The physical hazards (e.g., "Irritant").

      • Your name, Principal Investigator, and lab location.

  • Causality: Accurate labeling is mandated by OSHA's Hazard Communication Standard and the EPA's RCRA.[5][13] It ensures that risks are clearly communicated and that the waste is managed correctly by disposal technicians.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated area within the laboratory pending pickup.

  • Methodology:

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the lab personnel.[14]

    • Ensure the container is kept tightly closed at all times, except when adding waste.[15]

    • Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.

  • Causality: The SAA regulations are designed to minimize the risk of spills and exposures by ensuring that hazardous waste is stored safely in a controlled environment until it can be removed by trained personnel.[14]

Step 5: Arranging for Final Disposal

Laboratory personnel should not transport hazardous waste. Follow your institution's procedure for waste removal.

  • Methodology:

    • Once the container is full or you have finished the project, schedule a pickup with your institution's EHS office.

    • Complete any required forms, listing each container separately.[6]

    • Ensure all containers are properly sealed and labeled before the scheduled pickup time. Leaking or improperly labeled containers will not be accepted.[6]

  • Causality: Licensed hazardous waste transporters and treatment facilities are required to handle the final disposal of chemical waste, ensuring it is done in an environmentally sound and legally compliant manner.[16]

Section 3: Visualizing the Disposal Decision Process

The following flowchart illustrates the decision-making process for managing waste streams containing Methyl 4-(3-methylphenyl)-4-oxobutanoate.

G start Waste Generation: Methyl 4-(3-methylphenyl)-4-oxobutanoate decision1 Characterize Waste Form start->decision1 solid Pure Solid or Grossly Contaminated Items (e.g., spatulas, weigh boats) decision1->solid Solid liquid Solutions in Organic Solvent or Aqueous Media decision1->liquid Liquid labware Trace Contaminated Labware (e.g., gloves, wipes, pipette tips) decision1->labware Trace Contaminated contain_solid Package in a compatible, sealed, and labeled hazardous waste container. solid->contain_solid contain_liquid Collect in a compatible, sealed, and labeled liquid hazardous waste container. (Keep organic & aqueous separate) liquid->contain_liquid contain_labware Collect in a designated, labeled solid waste container (e.g., lined box or drum). labware->contain_labware storage Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. contain_solid->storage contain_liquid->storage contain_labware->storage end Contact EHS for Pickup and Final Disposal storage->end

Caption: Disposal workflow for Methyl 4-(3-methylphenyl)-4-oxobutanoate.

Section 4: Special Considerations and Decontamination

Disposal of Acutely Toxic "P-Listed" Waste

While Methyl 4-(3-methylphenyl)-4-oxobutanoate itself is not an acutely toxic "P-listed" waste, it is crucial to know the procedure for such materials. Containers that held P-listed waste must be triple-rinsed with a suitable solvent.[15] This rinsate must be collected and disposed of as hazardous waste.[15]

Decontamination of Empty Containers

For a non-P-listed chemical like this one, an empty container can be disposed of as regular trash only after it has been properly decontaminated.

  • Methodology:

    • Empty the container of all contents by normal methods.[3]

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[3]

    • Collect all rinsate and manage it as hazardous liquid waste.

    • Allow the container to air-dry completely in a fume hood.

    • Completely remove or deface the chemical label with a permanent marker before disposal in the appropriate glass or plastic recycling bin.[3][17]

  • Causality: This procedure ensures that no residual chemical that could pose a hazard remains in the container, rendering it safe for the regular waste stream.

By adhering to this comprehensive disposal protocol, you demonstrate a commitment to safety, regulatory compliance, and scientific integrity that extends beyond the bench.

References

  • Environmental Health and Safety, University of Chicago. Hazardous Waste Disposal Procedures. Available from: [Link]

  • ABX advanced biochemical compounds. (2022). Safety Data Sheet - NITTP, Precursor for [18F]-FMISO. Available from: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available from: [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Available from: [Link]

  • RiskAssess. Disposal of chemical wastes. Available from: [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]

  • Lammel, G., et al. (2012). KETONE AND QUINONE-SUBSTITUTED POLYCYCLIC AROMATIC HYDROCARBONS IN MUSSEL TISSUE, SEDIMENT, URBAN DUST, AND DIESEL PARTICULATE MATRICES. PMC. Available from: [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • ResearchGate. (2025). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Available from: [Link]

  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Available from: [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Available from: [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Available from: [Link]

  • ChemRxiv. (2024). Heteroaromatic Swapping in Aromatic Ketones. Available from: [Link]

  • Inchem.org. AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). Available from: [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Office of Clinical and Research Safety, Vanderbilt University. The Laboratory Standard. Available from: [Link]

  • Environmental Health and Radiation Safety, University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

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Handling

Operational Guide: PPE &amp; Safety Logistics for Methyl 4-(3-methylphenyl)-4-oxobutanoate

Topic: Personal Protective Equipment for Handling Methyl 4-(3-methylphenyl)-4-oxobutanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Methyl 4-(3-methylphenyl)-4-oxobutanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Safety Summary

Compound: Methyl 4-(3-methylphenyl)-4-oxobutanoate CAS: 160723-51-3 (Analogous reference: para-isomer CAS 57498-54-1) Risk Classification: Irritant / Warning (GHS Category 2/3) Critical Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).

The Senior Scientist’s Perspective: While the Safety Data Sheet (SDS) classifies this compound as a standard irritant, field experience dictates that the real danger lies in its physical state and processing conditions. As a likely low-melting solid (approx. MP 40–55°C) or viscous oil, it presents a dual threat: dust inhalation during weighing and rapid skin absorption when dissolved in organic solvents. Your PPE strategy must shift dynamically based on whether you are handling the pure solid or a reaction mixture.

PPE Selection Matrix: A Context-Driven Approach

Do not rely on a "one-size-fits-all" PPE policy. Use this matrix to select equipment based on your specific operational phase.

Table 1: Phase-Specific PPE Requirements
Operational Phase Primary Hazard Hand Protection Eye Protection Respiratory Protection
Solids Handling (Weighing, Aliquoting)Dust/Particulate InhalationNitrile (Disposable) Min. Thickness: 0.11 mmBreakthrough: >480 min (Solid)Safety Glasses With side shields (ANSI Z87.1+)N95 / P2 Respirator Required if outside fume hood.
Synthesis / Reaction (Dissolved in Solvents)Splash & Solvent PermeationSolvent-Specific See "Glove Logic" belowChemical Goggles Indirect venting to prevent splash entry.Fume Hood (Primary) Half-mask with OV/P100 cartridges if hood failure occurs.
Quench / Workup Exotherms & AerosolsDouble Gloving Inner: NitrileOuter: Chem-resistant (e.g., Silver Shield)Face Shield + Goggles Full face protection against pressure release.Sash at <18 inches Use sash as primary physical barrier.
Technical Justification: The "Why" Behind the Protocol
Glove Logic: The Solvent Trap

Researchers often mistakenly wear Nitrile gloves for everything. While Methyl 4-(3-methylphenyl)-4-oxobutanoate itself does not rapidly degrade Nitrile, the solvents you use to dissolve it will.

  • Scenario A (Ethyl Acetate / Ketones): These solvents permeate thin Nitrile in <1 minute, carrying the chemical through to your skin. Action: Use Laminate (Silver Shield) or Butyl Rubber gloves.

  • Scenario B (DCM / Chloroform): Chlorinated solvents degrade Nitrile instantly. Action: Use PVA (Polyvinyl alcohol) or Double-glove (Nitrile under Laminate) .

Respiratory Defense

This compound is an aryl keto ester. Upon hydrolysis in the mucous membranes (eyes/lungs), it can release acid byproducts, leading to delayed irritation.

  • Solid Phase: Static electricity often causes this powder to "fly." An N95 mask is a backup; the primary control is an anti-static gun and working inside a hood.

  • Liquid Phase: Vapors are heavy. If heating >50°C, assume the vapor pressure is sufficient to bypass standard hood capture velocities if the sash is too high.

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling Methyl 4-(3-methylphenyl)-4-oxobutanoate State What is the Physical State? Start->State Solid Pure Solid / Powder State->Solid Powder Liquid Solution / Reaction Mix State->Liquid Dissolved ActionSolid PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood + Antistatic Gun Solid->ActionSolid SolventCheck Identify Carrier Solvent Liquid->SolventCheck SolventA Alcohols / Water / Hexane SolventCheck->SolventA SolventB DCM / Chloroform / THF SolventCheck->SolventB ActionSafe PPE: Standard Nitrile (Double) + Chemical Goggles SolventA->ActionSafe ActionDanger PPE: Laminate (Silver Shield) + Face Shield + Goggles SolventB->ActionDanger

Figure 1: Decision tree for PPE selection based on physical state and solvent compatibility. Note the escalation to Laminate gloves for aggressive solvents.

Operational Protocols (Step-by-Step)
Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent particulate inhalation and surface contamination.

  • Preparation:

    • Don PPE: Lab coat (buttoned), Nitrile gloves, Safety glasses.

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Critical: Use an ionizing anti-static gun on the spatula and weighing boat. Aryl esters are prone to static charge, causing powder to scatter.

  • Transfer:

    • Open the container only inside the hood.

    • Transfer slowly to avoid aerosol generation.

    • If spillage occurs on the balance, wipe immediately with a methanol-dampened tissue (do not blow air).

  • Decontamination:

    • Wipe the exterior of the container with a solvent-dampened Kimwipe before returning it to storage (2-8°C).

Protocol B: Reaction Setup & Quench

Objective: Prevent splash exposure and thermal runaway.

  • Setup:

    • Clamp all glassware securely before adding the reagent.

    • Ensure the condenser water is flowing if heating is required.

    • PPE Upgrade: Switch to Chemical Goggles if refluxing.

  • Addition:

    • If adding the ester to a Lewis Acid (e.g., AlCl3 for Friedel-Crafts), expect an exotherm .

    • Add dropwise/portion-wise while monitoring internal temperature.

  • Disposal:

    • Collect all waste in a container labeled "Non-Halogenated Organic Waste" (unless chlorinated solvents were used).

    • Do not mix with oxidizers (e.g., Nitric acid) as keto-esters can form unstable intermediates.

Emergency Response & Disposal
Spill Response
  • Minor Spill (<5g):

    • Alert nearby personnel.

    • Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as this increases surface area for evaporation.

    • Scoop into a sealable bag.

    • Clean surface with soap and water, then Ethanol.

  • Major Spill (>50g or outside hood):

    • Evacuate the lab immediately.

    • Allow aerosols to settle (15-30 mins).

    • Re-enter with Full-Face Respirator (OV/P100) and chemically resistant suit (Tyvek).

Waste Disposal
  • Classification: Hazardous Organic Waste.

  • Segregation: Keep separate from strong bases (NaOH/KOH) to prevent hydrolysis and heat generation in the waste drum.

  • Labeling: Must list "Methyl 4-(3-methylphenyl)-4-oxobutanoate" explicitly; do not just label "Organic Waste."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. (Used as read-across analog for toxicological properties). Retrieved from [1]

  • GuideChem. Methyl 4-(3-methylphenyl)-4-oxobutanoate Safety Data Information. (Source for CAS 160723-51-3 verification). Retrieved from

  • Fisher Scientific. Glove Selection Guide for Organic Solvents. (Basis for permeation logic).[2] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Methyl 4-(4-methylphenyl)-4-oxobutanoate (CAS 57498-54-1). (Analogous physical property data). Retrieved from

Sources

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